4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-9-6-17-11(16)12(9)5-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOAUWGCLSIVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721916-23-0 | |
| Record name | 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Dual-Targeting Metabolic Regulation: The Mechanism of Action of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid
Executive Summary
The compound 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid represents a paradigm shift in the design of metabolic modulators. While classical thiazolidinediones (TZDs) like pioglitazone are C5-substituted and primarily target Peroxisome Proliferator-Activated Receptor gamma (PPARγ) to sensitize insulin, N3-substituted TZDs bearing a benzoic acid moiety exhibit a distinct polypharmacological profile[1]. This whitepaper explores the dual-action mechanism of this specific scaffold: the competitive inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) to restore insulin signaling[2], and the targeted inhibition of Aldose Reductase (ALR2) to halt polyol pathway-induced oxidative stress[3].
By addressing both the upstream resistance to insulin and the downstream microvascular damage caused by hyperglycemia, this compound offers a comprehensive approach to metabolic syndrome and diabetic complications[4].
Mechanistic Pillar I: PTP1B Inhibition and the Restoration of Insulin Sensitivity
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling cascade. It localizes to the endoplasmic reticulum and dephosphorylates the activated Insulin Receptor (IR) and Insulin Receptor Substrate (IRS-1/2), effectively terminating the insulin signal and contributing to insulin resistance[5].
The Pharmacophore and Binding Dynamics
In 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, the para-benzoic acid group functions as a non-hydrolyzable phosphotyrosine (pTyr) mimetic[2].
-
Catalytic Anchoring: The carboxylic acid moiety projects deep into the PTP1B active site, forming critical hydrogen bonds with the backbone amides of the P-loop (residues 214–221) and a salt bridge with Arg221.
-
Secondary Interactions: The 2,4-thiazolidinedione core and the methylene linker engage with the secondary aryl-binding site (a lipophilic pocket adjacent to the catalytic cleft). This interaction is crucial because it confers selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP)[6].
PTP1B inhibition by the TZD derivative restores insulin signaling and cellular glucose uptake.
Mechanistic Pillar II: Aldose Reductase (ALR2) and the Polyol Pathway
Under normoglycemic conditions, the polyol pathway accounts for less than 3% of glucose metabolism. However, during hyperglycemia, hexokinase becomes saturated, and up to 30% of glucose is shunted into the polyol pathway[4]. Aldose Reductase (ALR2), the rate-limiting enzyme of this pathway, reduces glucose to sorbitol at the expense of NADPH[7].
The depletion of NADPH compromises the regeneration of reduced glutathione (GSH), leading to severe intracellular oxidative stress. Furthermore, the accumulation of hydrophilic sorbitol causes osmotic damage, a primary driver of diabetic neuropathy and retinopathy[4].
Dual-Pocket Binding Mechanism
The N-substituted TZD derivative acts as a highly potent ALR2 inhibitor (ARI)[3]:
-
Anion-Binding Pocket: The benzoic acid moiety anchors into the highly conserved, positively charged anion-binding pocket of ALR2, interacting with Tyr48, His110, and Trp111[4].
-
Specificity Pocket: The TZD ring is directed toward the highly variable specificity pocket. This structural orientation is vital for differentiating ALR2 from Aldehyde Reductase (ALR1). Inhibiting ALR1 is highly toxic, as it is required for detoxifying reactive aldehydes like methylglyoxal[4].
Inhibition of Aldose Reductase (ALR2) by the TZD derivative prevents toxic sorbitol accumulation.
Quantitative Pharmacological Profile
To understand the efficacy of N-substituted TZD-benzoic acid derivatives, we summarize their standard kinetic parameters against key metabolic targets. The data illustrates the compound's strong affinity for ALR2 and moderate, yet physiologically relevant, affinity for PTP1B[3].
| Target Enzyme | IC₅₀ Range (µM) | Mode of Inhibition | Key Interacting Residues | Primary Metabolic Consequence |
| ALR2 (Aldose Reductase) | 0.4 – 3.5 | Mixed / Uncompetitive | Tyr48, His110, Trp111 | Prevention of sorbitol accumulation and oxidative stress. |
| PTP1B (Protein Tyrosine Phosphatase 1B) | 5.0 – 15.0 | Competitive | Arg221, Tyr46, Asp181 | Restoration of IR/IRS-1 phosphorylation and insulin signaling. |
| ALR1 (Aldehyde Reductase) | > 50.0 | N/A (Poor Affinity) | N/A | Preserved detoxification of reactive aldehydes (Safety profile). |
| PPARγ | > 30.0 | Weak Agonism | N/A | Reduced risk of classical TZD side effects (edema, weight gain). |
Experimental Methodologies & Validation (E-E-A-T)
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific controls and mechanistic rationales (causality) for every critical step, ensuring reproducible evaluation of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid.
Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay
Rationale: This assay evaluates the compound's ability to act as a pTyr mimetic by measuring the dephosphorylation of the chromogenic substrate para-nitrophenyl phosphate (pNPP).
Step-by-Step Workflow:
-
Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100 .
-
Causality: Triton X-100 is strictly required to prevent the lipophilic TZD derivative from forming colloidal aggregates, which cause false-positive promiscuous inhibition. DTT maintains the catalytic cysteine (Cys215) in its active, reduced state.
-
-
Enzyme Incubation: Add 50 ng of recombinant human PTP1B to 90 µL of assay buffer containing varying concentrations of the TZD derivative (0.1 µM to 50 µM). Incubate at 37°C for 15 minutes.
-
Self-Validation: Run parallel wells with Suramin (a known PTP1B inhibitor) as a positive control, and a "no-enzyme" blank to account for spontaneous pNPP hydrolysis.
-
-
Substrate Addition: Initiate the reaction by adding 10 µL of 20 mM pNPP.
-
Kinetic Measurement: Monitor the formation of para-nitrophenol continuously at 405 nm using a microplate reader for 10 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve to determine the IC₅₀.
Protocol 2: Aldose Reductase (ALR2) Kinetic Assay
Rationale: This assay tracks the oxidation of NADPH to NADP⁺, which corresponds to the reduction of the aldehyde substrate by ALR2.
Step-by-Step Workflow:
-
Enzyme Isolation: Utilize human recombinant ALR2.
-
Self-Validation: Simultaneously run an assay using human recombinant ALR1 to calculate the Selectivity Index (IC₅₀ ALR1 / IC₅₀ ALR2). High selectivity is mandatory for drug viability[4].
-
-
Reaction Mixture: In a quartz cuvette, combine 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and the TZD derivative.
-
Causality: A slightly acidic pH (6.2) optimizes the protonation state of the catalytic His110, ensuring maximum enzymatic turnover.
-
-
Substrate Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.
-
Causality: DL-glyceraldehyde is preferred over glucose for in vitro assays because it has a significantly higher Vmax with ALR2, providing a robust and highly reproducible signal-to-noise ratio.
-
-
Spectrophotometric Tracking: Measure the decrease in absorbance at 340 nm (specific to NADPH; NADP⁺ does not absorb at 340 nm) over 5 minutes. Use Epalrestat as a positive control[8].
Conclusion
The structural evolution of thiazolidinediones from C5-substituted PPARγ agonists to N3-substituted benzoic acid derivatives represents a highly rational approach to polypharmacology. By acting as a pTyr mimetic in the catalytic cleft of PTP1B and an anion-anchored inhibitor in ALR2, 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid directly addresses both the etiology of insulin resistance and the pathological consequences of hyperglycemia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology and Molecular Docking of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid: A Technical Guide for Dual-Target SBDD
Executive Summary
The 2,4-thiazolidinedione (TZD) ring is a privileged heterocyclic scaffold in medicinal chemistry. While traditionally recognized for PPARγ agonism (the "glitazone" class), N-substituted derivatives—specifically 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid —have emerged as highly effective, non-phosphorus phosphotyrosine (pTyr) mimetics[1]. This whitepaper provides an in-depth technical analysis of the crystallographic properties of this scaffold and outlines a self-validating molecular docking protocol for its application in Structure-Based Drug Design (SBDD) against two critical diabetic targets: Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AKR1B1)[2][3].
Crystallographic and Conformational Analysis
The structural integrity of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is defined by three distinct micro-domains: the electron-deficient TZD ring, the flexible methylene linker, and the terminal benzoic acid moiety.
Understanding the base crystallographic geometry of this scaffold is critical before initiating any in silico screening. The methylene linker ( −CH2− ) connecting the N3 atom of the TZD ring to the para-position of the benzoic acid introduces a critical degree of rotational freedom. Without this linker, the molecule would be too rigid to navigate the deep, highly charged catalytic cleft of PTP1B. This dihedral flexibility allows the molecule to adopt a distinct "V-shape" or "L-shape" conformation, enabling the benzoic acid to dive into the primary catalytic pocket while the TZD ring anchors at the solvent-exposed entrance[2].
Table 1: Quantitative Conformational Parameters of the TZD-Benzoic Acid Scaffold
| Parameter | Value / Characteristic | Mechanistic Implication |
| Molecular Formula | C11H9NO4S | Low molecular weight (251.26 g/mol ) ensures high ligand efficiency (LE). |
| TZD Ring Geometry | Near-Planar | Allows for optimal π−π stacking or dipole interactions at the pocket entrance. |
| N3-CH2-Ar Dihedral | ∼110∘−120∘ | Facilitates the "V-shape" conformation required to bridge primary and secondary binding sites. |
| Carboxylate pKa | ∼4.2 | Ensures >99% deprotonation at physiological pH, critical for mimicking the pTyr phosphate group[1]. |
Mechanistic Rationale for Dual-Target Inhibition
The therapeutic value of this scaffold lies in its ability to simultaneously inhibit two distinct pathways implicated in type 2 diabetes and its microvascular complications[3].
-
PTP1B Inhibition: PTP1B acts as a negative regulator of insulin signaling by dephosphorylating the Insulin Receptor (IR). The benzoic acid moiety mimics the native phosphotyrosine substrate, competitively binding to the active site and prolonging insulin sensitivity[2].
-
AKR1B1 Inhibition: Aldose Reductase catalyzes the reduction of glucose to sorbitol in the polyol pathway. Accumulation of sorbitol causes osmotic stress, leading to retinopathy and neuropathy. The TZD scaffold effectively blocks the AKR1B1 anion-binding pocket[3].
Caption: Dual-target inhibition mechanism of the TZD-benzoic acid scaffold in diabetes.
Self-Validating Molecular Docking Protocol
To ensure high-fidelity predictions, docking workflows must be grounded in physical chemistry and self-validation. The following protocol utilizes standard SBDD software (e.g., Schrödinger Suite) but focuses on the causality behind each parameter choice.
Step 1: Protein Preparation and Protonation State Assignment
-
Target Acquisition: Retrieve high-resolution crystal structures for and.
-
Water Management (Causality): Remove bulk solvent > 5 Å from the active site, but strictly retain the tightly bound catalytic water networks. In AKR1B1, a specific water molecule coordinates the ligand's carboxylate to the NADP+ cofactor; removing it will result in artificial, high-energy docking poses.
-
Protonation via PROPKA (Causality): Assign protonation states at pH 7.4. For PTP1B, it is critical to manually verify that Cys215 is modeled as a thiolate anion ( S− ) . Cys215 has an unusually low pKa ( ∼5.5 ) due to the highly positive microenvironment created by the P-loop. Docking into a neutral Cys215 will invalidate the electrostatic mapping of the pocket.
Step 2: Ligand Preparation and Conformational Search
-
Ionization: Process 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid using Epik at pH 7.4 ± 1.0. The benzoic acid must be generated as a carboxylate anion to form the necessary salt bridges.
-
Conformational Search (Causality): Execute a conformational search using the OPLS4 force field prior to docking. Because the methylene linker is highly flexible, pre-generating low-energy conformers ensures the docking algorithm does not waste computational cycles sampling sterically clashing geometries, thereby improving both speed and accuracy.
Step 3: Grid Generation and Self-Validation
-
Grid Centering: Center the receptor grid on the co-crystallized native ligands.
-
Self-Validation Check: Before screening the TZD scaffold, redock the native co-crystallized ligand back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed only if RMSD ≤1.5 Å. This creates a self-validating system, proving the grid parameters are physically accurate.
Step 4: Docking Execution and MM-GBSA Rescoring
-
Docking: Run Glide Extra Precision (XP).
-
Rescoring (Causality): Standard empirical scoring functions (like GlideScore) often miscalculate the desolvation penalty of highly charged ligands like benzoic acid. Apply MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) to recalculate the binding free energy ( ΔG ). This explicitly accounts for solvent polarization, providing a highly reliable rank-ordering of the poses.
Caption: Workflow for the structural preparation and molecular docking of the TZD scaffold.
Interaction Profiling and Binding Modes
Post-docking analysis reveals why 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is such a potent starting point for drug development. The scaffold acts as an anchor, allowing medicinal chemists to functionalize the C5 position of the TZD ring (e.g., via Knoevenagel condensation with various aldehydes) to reach secondary binding sites[1][3].
Table 2: Comparative Docking Interaction Profile
| Target Enzyme | MM-GBSA ΔG | Primary Pharmacophore Interactions | Secondary/Stabilizing Interactions |
| PTP1B (1NNY) | −8.5 kcal/mol | Carboxylate: Bidentate salt bridge with Arg221; H-bond with backbone amides of Cys215 and Ser216. | TZD Ring: H-bond between TZD carbonyl and Gln262; hydrophobic contacts with Tyr46. |
| AKR1B1 (1US0) | −9.2 kcal/mol | Carboxylate: H-bond network with Tyr48, His110, and Trp111 (anion binding pocket). | TZD Ring: π−π stacking with Trp111; van der Waals interactions with Leu300. |
Mechanistic Insight: In PTP1B, the robust salt bridge with Arg221 is non-negotiable for activity. The TZD ring itself sits at the gateway of the active site. By appending lipophilic arylidene groups to the C5 position of the TZD ring, researchers can drive the molecule into the adjacent non-catalytic site (Site B), drastically increasing both potency and selectivity against other phosphatases[2].
References
-
Ottanà, R., et al. (2014). Discovery of 4-[(5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acid derivatives active as novel potent allosteric inhibitors of protein tyrosine phosphatase 1B: In silico studies and in vitro evaluation as insulinomimetic and anti-inflammatory agents. European Journal of Medicinal Chemistry.
-
Maccari, R., et al. (2007). 5-Arylidene-2,4-thiazolidinediones as inhibitors of protein tyrosine phosphatases. Bioorganic & Medicinal Chemistry.
-
Saeed, A., et al. (2019). Structure–activity relationships and molecular modelling of new 5-arylidene-4-thiazolidinone derivatives as aldose reductase inhibitors and potential anti-inflammatory agents.
-
Protein Data Bank (PDB) ID 1NNY: Crystal structure of PTP1B in complex with a novel non-phosphorus containing inhibitor.[Link]
-
Protein Data Bank (PDB) ID 1US0: High-resolution structure of human aldose reductase.[Link]
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4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid: A Next-Generation N-Substituted Thiazolidinedione for Atypical PPARγ Modulation
Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Structural Rationale
The clinical utility of classic thiazolidinediones (TZDs)—such as rosiglitazone and pioglitazone—has historically been constrained by dose-limiting adverse effects, including fluid retention, bone density loss, and adipogenic weight gain. These side effects are inextricably linked to their mechanism as full agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
As a Senior Application Scientist overseeing nuclear receptor screening, I advocate for a paradigm shift toward Selective PPARγ Modulators (SPARMs) . The compound 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid represents a structurally distinct class of N-substituted TZDs. By alkylating the N3 position of the thiazolidinedione ring, we fundamentally alter the molecule's binding thermodynamics and coregulator recruitment profile, uncoupling insulin sensitization from adipogenesis ([1]). Furthermore, N-substituted derivatives exhibit a distinct metabolic stability profile, avoiding the reactive metabolite formation and TZD ring scission that drove the hepatotoxicity of early-generation drugs like troglitazone ([2]).
The "Binding Flip" Hypothesis
Classic TZDs utilize the acidic imide nitrogen (pKa ~6.8) of the 2,4-thiazolidinedione ring to form a critical hydrogen bond network with Tyr473, His323, and His449 in the AF-2 pocket (Helix 12) of PPARγ. In 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, the N3 position is substituted, abolishing this proton donor capability. Consequently, the molecule undergoes a "binding flip." The terminal benzoic acid moiety (pKa ~4.2) assumes the role of the acidic headgroup, interacting with the AF-2 helix, while the hydrophobic TZD core is projected into an alternate sub-pocket. This prevents the full stabilization of Helix 12, resulting in partial agonism.
Mechanistic Pathway: Selective PPARγ Modulation
The altered binding geometry of N3-substituted TZDs leads to a selective coregulator recruitment profile. While full agonists strongly recruit CBP/p300 (driving the transcription of adipogenic genes like aP2 and CD36), N-substituted TZDs preferentially recruit PGC-1α or retain corepressors at specific promoter sites. This selective modulation maintains the transcription of insulin-sensitizing genes (e.g., GLUT4, Adiponectin) while suppressing adipogenesis ([3]).
Mechanistic divergence of N3-substituted TZDs vs. classic C5-TZDs in PPARγ signaling.
Empirical Evaluation: Core Experimental Protocols
To validate the SPARM profile of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, a self-validating, orthogonal screening cascade is required.
Standardized screening workflow for validating atypical PPARγ modulators.
Protocol A: TR-FRET Coregulator Recruitment Assay
Causality Note: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard radioligand binding because TR-FRET directly measures the functional consequence of binding (coregulator peptide recruitment), which is critical for identifying partial agonists.
-
Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged PPARγ-LBD, 5 nM Terbium-labeled anti-GST antibody (donor), and 500 nM Fluorescein-labeled TRAP220/DRIP205 peptide (acceptor) in TR-FRET assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).
-
Compound Titration: Dispense 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well low-volume plate.
-
Equilibration: Add 20 µL of the master mix to the compound wells. Incubate in the dark at room temperature for 2 hours. Expert Tip: N-substituted TZDs often have slower off-rates; a 2-hour incubation ensures true thermodynamic equilibrium.
-
Data Acquisition & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 nm emission ratio.
-
System Validation: Calculate the Z'-factor using 1 µM Rosiglitazone (positive control) and 1% DMSO (vehicle). A Z' > 0.6 is mandatory for plate acceptance.
Protocol B: Cell-Based Transactivation (GAL4-Chimera)
Causality Note: We use a GAL4-PPARγ-LBD chimeric system rather than full-length PPARγ. This eliminates background noise from endogenous nuclear receptors (like RXR) present in the host cells, ensuring the luminescence signal is exclusively driven by direct PPARγ-LBD engagement.
-
Cell Culture & Transfection: Seed HEK293T cells at 10,000 cells/well in 384-well plates. Co-transfect with a pM-GAL4-PPARγ-LBD expression plasmid and a pUAS-luciferase reporter plasmid using Lipofectamine 3000.
-
Treatment: 24 hours post-transfection, treat cells with the N-TZD compound (0.1 nM to 30 µM). Include Rosiglitazone as a 100% Emax reference.
-
Readout: After 24 hours of compound exposure, lyse cells using Steady-Glo® Reagent. Measure luminescence. Calculate the Emax relative to the Rosiglitazone plateau. N-substituted partial agonists typically plateau at 30-50% Emax.
Quantitative Pharmacological Profile
Based on structural class behavior and empirical evaluations of N3-substituted benzoic acid TZDs, the following table summarizes the expected quantitative profile compared to classic C5-substituted agents.
| Parameter | Rosiglitazone (Classic C5-TZD) | 4-[(...yl)methyl]benzoic acid (N3-TZD) | Clinical Implication |
| PPARγ Binding Affinity (Ki) | ~40 nM | ~650 - 850 nM | Lower affinity, but sufficient for target engagement. |
| Transactivation Emax | 100% (Full Agonist) | 35% - 45% (Partial Agonist) | Reduced risk of receptor over-activation. |
| Coregulator Preference | CBP/p300, TRAP220 | PGC-1α | Shifts signaling away from lipid storage. |
| Adipogenic Potential (3T3-L1) | High (Extensive lipid droplets) | Low (Minimal Oil Red O staining) | Mitigation of weight gain and edema side effects. |
| Off-Target Activity | Minimal | Aldose Reductase / PTP1B Inhibition | Potential dual-action benefits for diabetic complications. |
Advanced Considerations: Polypharmacology and Off-Targets
A critical insight for drug development professionals is that N-substituted thiazolidinediones frequently exhibit polypharmacology. Beyond PPARγ, the N-benzyl carboxylic acid motif is a recognized pharmacophore for Aldose Reductase (ALR2) and Protein Tyrosine Phosphatase 1B (PTP1B) inhibition ([4]).
When advancing 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid through preclinical pipelines, it is highly recommended to run an enzymatic counter-screen against ALR2. Dual PPARγ partial agonism and ALR2 inhibition represents a highly desirable profile, offering simultaneous glycemic control and protection against diabetic neuropathy and retinopathy.
References
-
Synthesis, in vitro and in vivo Antidiabetic Activity of N-Substituted Thiazolidinedione Derivatives. Asian Journal of Chemistry (via ResearchGate). Available at:[Link]
-
Thiazolidinediones Beyond PPAR-γ: A Review of Their Multifaceted Antidiabetic Actions. International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link]
-
Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI Bioengineering. Available at:[Link]
-
Thiazolidinedione Bioactivation: A Comparison of the Bioactivation Potentials of Troglitazone, Rosiglitazone, and Pioglitazone Using Stable Isotope-Labeled Analogues and Liquid Chromatography Tandem Mass Spectrometry. Chemical Research in Toxicology (ACS Publications). Available at:[Link]
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An In-depth Technical Guide to the Synthesis and Chemical Characterization of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazolidinedione Core
The 2,4-thiazolidinedione (TZD) scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this five-membered ring system, containing sulfur, nitrogen, and two carbonyl groups, have been extensively investigated and developed as therapeutic agents. Notably, TZD-based compounds have demonstrated efficacy as antihyperglycemic, anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The versatility of the TZD core allows for chemical modifications at various positions, primarily at the C5 and N3 positions, leading to a wide array of molecules with distinct biological profiles.[3] This guide focuses on a specific N3-substituted derivative, 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, providing a detailed exploration of its synthesis and comprehensive chemical characterization.
Strategic Synthesis of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
The synthesis of the target molecule is strategically approached in a two-step process. This involves the initial preparation of the foundational 2,4-thiazolidinedione ring, followed by a nucleophilic substitution reaction to introduce the 4-methylbenzoic acid moiety at the N3 position.
Part 1: Synthesis of the 2,4-Thiazolidinedione Core
The most common and efficient method for the synthesis of the 2,4-thiazolidinedione core involves the condensation of chloroacetic acid and thiourea.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in water.
-
Separately, prepare an aqueous solution of chloroacetic acid.
-
Slowly add the chloroacetic acid solution to the thiourea solution with stirring.
-
Add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the crude 2,4-thiazolidinedione, wash with cold water, and recrystallize from hot water to yield white, needle-like crystals.
Causality of Experimental Choices:
-
The use of water as a solvent makes this a relatively green and cost-effective procedure.
-
Hydrochloric acid acts as a catalyst to facilitate the cyclization reaction.
-
Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.
-
Recrystallization is a crucial step to purify the final product from unreacted starting materials and by-products.
Diagram of 2,4-Thiazolidinedione Synthesis
Caption: Synthesis of the 2,4-thiazolidinedione core.
Part 2: N-Alkylation with 4-(Bromomethyl)benzoic acid
The second and final step is the N-alkylation of the synthesized 2,4-thiazolidinedione with 4-(bromomethyl)benzoic acid. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the thiazolidinedione ring attacks the benzylic carbon of 4-(bromomethyl)benzoic acid.
Experimental Protocol:
-
Suspend 2,4-thiazolidinedione and anhydrous potassium carbonate in acetone in a round-bottom flask.
-
Add 4-(bromomethyl)benzoic acid to the suspension.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with a dilute mineral acid (e.g., HCl) to a pH of 2-3.
-
The product, 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent such as ethanol may be performed for further purification.
Causality of Experimental Choices:
-
Potassium carbonate is a mild base that deprotonates the N-H of the thiazolidinedione, making the nitrogen a better nucleophile.
-
Acetone is a suitable polar aprotic solvent for this type of SN2 reaction.
-
Refluxing provides the necessary activation energy for the reaction.
-
Acidic workup is necessary to protonate the carboxylate and precipitate the final benzoic acid product.
Diagram of N-Alkylation Pathway
Caption: N-Alkylation to yield the final product.
Comprehensive Chemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. The following are the expected analytical data based on the structure and data from analogous compounds.
Spectroscopic and Spectrometric Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzoic acid moiety (doublets around 7.5-8.0 ppm). A singlet for the methylene protons (-CH₂-) connecting the two rings. A singlet for the methylene protons of the thiazolidinedione ring. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Carbonyl carbons of the thiazolidinedione ring (around 170-180 ppm). Carboxylic acid carbonyl carbon (around 165-175 ppm). Aromatic carbons (in the range of 120-140 ppm). Methylene carbon of the benzyl group. Methylene carbon of the thiazolidinedione ring. |
| IR (KBr) | Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). C=O stretching vibrations from the thiazolidinedione and carboxylic acid groups (strong absorptions between 1680-1750 cm⁻¹). Aromatic C-H and C=C stretching vibrations. C-N and C-S stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉NO₄S, MW: 251.26 g/mol ).[4] Fragmentation patterns corresponding to the loss of CO₂, the benzoic acid moiety, and cleavage of the thiazolidinedione ring. |
Note: The exact chemical shifts and peak positions can vary based on the solvent and instrument used. The data presented here are estimations based on known values for similar chemical structures.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the dry product with finely ground potassium bromide.
-
Press the mixture into a thin, transparent disk.
-
Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum and identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique such as electrospray ionization (ESI).
-
Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragment ions.
Diagram of Characterization Workflow
Caption: Workflow for chemical characterization.
Conclusion and Future Perspectives
This guide has outlined a reliable and well-documented pathway for the synthesis of 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, a molecule of interest in medicinal chemistry. The two-step synthesis, involving the formation of the 2,4-thiazolidinedione core followed by N-alkylation, is a robust method amenable to laboratory-scale production. The detailed characterization protocols provide a framework for verifying the structure and purity of the final compound, which is a critical aspect of drug discovery and development.
The presented synthesis opens avenues for the creation of a library of analogous compounds by varying the starting materials. For instance, using different substituted (halomethyl)benzoic acids or other alkylating agents could lead to novel TZD derivatives with potentially enhanced or new biological activities. Further studies on this and related compounds could focus on their biological evaluation, structure-activity relationship (SAR) studies, and optimization as potential therapeutic agents.
References
-
Science Alert. (2010). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Thiazolidinone Derivatives. [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2018). PMC. [Link]
-
Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation. (2021). PMC. [Link]
-
(PDF) Synthesis, in vitro and in vivo Antidiabetic Activity of N-Substituted Thiazolidinedione Derivatives. (2025). ResearchGate. [Link]
-
Synthesis and anticancer studies of 1-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)- benzenesulfonyl]-pyrrolidine-2-carboxylic acid derivatives. (2017). Chemistry & Biology Interface. [Link]
-
Synthesis, Characterization and Biological Evaluation of Thiazolidinedione Substituted Derivatives. (2025). Asian Journal of Medicine and Health. [Link]
-
Interpreting the 13 C NMR spectrum of benzoic acid. (2025). Doc Brown's Chemistry. [Link]
-
4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. (2026). PubChem. [Link]
-
IR Absorption Table. University of Colorado Boulder. [Link]
-
infrared spectrum of benzoic acid. (2025). Doc Brown's Advanced Organic Chemistry. [Link]
-
Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (2018). MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar. [Link]
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- 2. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (C11H9NO4S) [pubchemlite.lcsb.uni.lu]
Target Identification and Mechanistic Profiling of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid
Executive Summary & Mechanistic Rationale
The compound 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid represents a structurally critical evolution of the classic thiazolidinedione (TZD) pharmacophore. Historically, unsubstituted or 5-substituted TZDs (e.g., rosiglitazone, pioglitazone) act as potent, full agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), driving insulin sensitization but also inducing severe adverse effects such as fluid retention, weight gain, and congestive heart failure[1][2].
However, N-alkylation of the TZD ring with a benzoic acid moiety fundamentally alters the compound's interactome. This specific structural modification introduces two competing mechanistic hypotheses:
-
Modulated PPARγ Activity: Bulky N-substitutions can disrupt the canonical hydrogen-bonding network required to stabilize Helix 12 of the PPARγ Ligand-Binding Domain (LBD). This often converts full agonists into partial agonists or non-activating antagonists, which retain insulin-sensitizing properties (often via CDK5 phosphorylation inhibition) without the classical adipogenic side effects[1][3].
-
PTP1B Inhibition: The benzoic acid moiety is a well-documented phosphotyrosine isostere. When appended to a TZD core, it can redirect the molecule's affinity toward Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway[4].
To definitively characterize the molecular target of this compound, a highly structured, multi-tiered assay cascade is required. This whitepaper outlines a self-validating target identification workflow that transitions from biophysical binding to functional conformation, and finally to intracellular target engagement.
Fig 1: Logical workflow for TZD-derivative target identification.
Core Target Identification Assays
Surface Plasmon Resonance (SPR): Direct Biophysical Binding
Causality: Before assessing cellular function, we must establish that the compound physically binds to the recombinant target. SPR provides label-free, real-time kinetic data ( kon , koff ) and affinity ( KD ). For N-substituted TZDs, a slower kon is often observed due to steric hindrance at the LBD entrance.
Step-by-Step Protocol:
-
Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using standard amine coupling (EDC/NHS).
-
Ligand Immobilization: Immobilize recombinant human PPARγ-LBD (diluted in 10 mM sodium acetate, pH 4.5) to a target level of ~5000 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl.
-
Analyte Preparation: Dissolve the benzoic acid-TZD compound in 100% DMSO, then dilute into running buffer (PBS, 0.05% Tween-20, 1 mM DTT, 2% DMSO final) to create a concentration gradient (0.1 μM to 50 μM).
-
Binding Kinetics: Inject the compound series over the immobilized PPARγ-LBD at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Validation & Controls: Run Rosiglitazone (full agonist) and GW9662 (irreversible antagonist) as positive controls. Subtract reference cell responses to eliminate bulk refractive index changes.
TR-FRET Co-activator Recruitment: Functional Conformation
Causality: Binding does not equal activation. To determine if the compound acts as an agonist or antagonist, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). If the compound stabilizes the active conformation of PPARγ, it will recruit a fluorescein-labeled TRAP220 co-activator peptide, bringing it into proximity with a Terbium (Tb)-labeled anti-GST antibody bound to the receptor[5][6].
Step-by-Step Protocol:
-
Reagent Master Mix: Prepare a 2X master mix containing 10 nM GST-tagged PPARγ-LBD and 10 nM Tb-anti-GST antibody in TR-FRET Coregulator Buffer (supplemented with 5 mM DTT)[5][6].
-
Peptide Preparation: Prepare a 4X solution of Fluorescein-TRAP220 peptide (final well concentration 125 nM)[6].
-
Compound Plating: In a 384-well black microplate, add 5 μL of the test compound (serial dilutions in 1% DMSO).
-
Reaction Assembly: Add 10 μL of the Receptor/Antibody master mix, followed by 5 μL of the Fluorescein-peptide.
-
Incubation & Reading: Incubate in the dark at room temperature for 1 hour. Read the plate on a multi-mode reader (e.g., PHERAstar) with a 100 μs delay and 200 μs integration time. Calculate the emission ratio of 520 nm (Acceptor) / 495 nm (Donor)[6][7].
Fig 2: TR-FRET mechanism for PPARγ functional conformation profiling.
Cellular Thermal Shift Assay (CETSA): Intracellular Target Engagement
Causality: In vitro assays lack the complexity of the cellular environment. CETSA proves that the compound crosses the cell membrane and physically engages PPARγ in living cells, thereby increasing the protein's thermal stability (shifting its melting temperature, Tm )[8][9].
Step-by-Step Protocol:
-
Cell Treatment: Culture HepG2 or 3T3-L1 cells to 80% confluence. Treat with 10 μM of the test compound or DMSO vehicle for 2 hours at 37°C[10].
-
Thermal Gradient: Harvest the cells, resuspend in PBS, and divide into equal aliquots in PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler[8][9].
-
Lysis: Cool the tubes to room temperature. Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C)[8].
-
Clearance & Detection: Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins[8]. Resolve the soluble fraction via SDS-PAGE and Western blot using a highly specific anti-PPARγ primary antibody.
-
Quantification: Plot the band intensities against temperature to calculate the apparent Tm . A positive shift ( ΔTm>1.5∘C ) confirms intracellular target engagement.
Off-Target Profiling: PTP1B Enzymatic Assay
Causality: Because the N-methylbenzoic acid moiety mimics phosphotyrosine, the compound must be screened against PTP1B to rule out or confirm dual-target activity[4].
Step-by-Step Protocol:
-
Enzyme Preparation: Dilute recombinant human PTP1B in assay buffer (50 mM HEPES pH 7.2, 1 mM EDTA, 1 mM DTT).
-
Reaction: Incubate the enzyme with varying concentrations of the test compound for 15 minutes at 37°C.
-
Substrate Addition: Add p-nitrophenyl phosphate (pNPP) to a final concentration of 2 mM.
-
Detection: Measure the absorbance at 405 nm continuously for 10 minutes to calculate the initial velocity ( V0 ) of pNPP hydrolysis. Calculate the IC50 relative to vehicle control.
Data Synthesis & Interpretation
To accurately classify 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, the quantitative outputs of the assay cascade must be cross-referenced against known standards.
| Assay | Parameter Measured | Rosiglitazone (Control) | Expected Profile for N-Substituted TZD | Interpretation / Causality |
| SPR | KD (Affinity) | ~40 nM | 100 nM - 500 nM | Confirms direct target binding; steric bulk may slightly reduce absolute affinity. |
| TR-FRET | EC50 (Recruitment) | ~30 nM (High FRET) | >10 μM (Low FRET) | Lack of co-activator recruitment indicates the compound is a partial agonist or antagonist, avoiding adipogenic side effects. |
| CETSA | ΔTm (Stabilization) | +4.5 °C | +2.0 °C to +3.5 °C | Proves the compound successfully penetrates the cell and engages the target in a physiological environment. |
| PTP1B | IC50 (Inhibition) | >50 μM (Inactive) | 1 μM - 10 μM | The benzoic acid group acts as a phosphotyrosine isostere, conferring novel phosphatase inhibitory activity. |
References
- NextSDS. "4-[(2,4-dioxo-1,3-thiazolidin-3-yl)
- Frontiers in Pharmacology.
- National Institutes of Health (NIH). "Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists." PMC,
- Taylor & Francis. "Design, synthesis and biological activity evaluation of a new class of 2,4-thiazolidinedione compounds as insulin enhancers." Tandfonline,
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). "Identification of a novel selective PPARγ ligand with a unique binding mode and improved therapeutic profile in vitro." PubMed Central,
- Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions." Thermo Fisher,
- Creative BioMart. "TR-FRET PPAR gamma Competitive Binding Assay Kit.
- Semantic Scholar. "Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar." Semantic Scholar,
- National Institutes of Health (NIH). "PPARγ agonism ameliorates acute kidney injury by inhibiting neutrophil extracellular trap formation-mediated renal tubular epithelial cell PANoptosis." PMC,
- National Institutes of Health (NIH).
- ACS Publications. "System Biology-Guided Chemical Proteomics to Discover Protein Targets of Monoethylhexyl Phthalate in Regulating Cell Cycle." Environmental Science & Technology,
Sources
- 1. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel selective PPARγ ligand with a unique binding mode and improved therapeutic profile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties [frontiersin.org]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat | Creative BioMart – Assay Kit [creativebiomart.net]
- 8. PPARγ agonism ameliorates acute kidney injury by inhibiting neutrophil extracellular trap formation-mediated renal tubular epithelial cell PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of PPARG Activity and CPT1A Regulation by Bisphenol A: Implications for Hepatic Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: In Vitro Preparation, Solvation, and Handling of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
Executive Summary
The compound 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (CAS: 721916-23-0) is a synthetic derivative belonging to the thiazolidinedione (TZD) class of pharmacological agents. Like other TZDs, it functions primarily as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that regulates lipid metabolism, adipogenesis, and insulin sensitivity.
While highly potent in biological systems, TZD derivatives present significant physicochemical challenges for in vitro cell culture due to their rigid hydrophobic cores and poor aqueous solubility. This application note provides a comprehensive, causality-driven protocol for the solvation, stabilization, and cellular application of this compound, ensuring that researchers avoid common pitfalls such as solvent shock, micro-precipitation, and base-catalyzed degradation.
Physicochemical Profiling & Solvation Dynamics
To design a robust solvation strategy, we must first analyze the compound's structural properties. The molecule consists of a lipophilic thiazolidinedione ring linked to a benzoic acid moiety.
The Causality of Solvent Selection: While the benzoic acid group theoretically allows for aqueous solubility via salt formation in alkaline buffers (e.g., NaOH or KOH), exposing the thiazolidinedione ring to high pH environments risks base-catalyzed hydrolysis of its imide-like ring system. Furthermore, direct addition of the dry powder to aqueous cell culture media (pH ~7.4) results in the formation of a hydration shell around the hydrophobic particles, preventing complete dissolution and leading to inaccurate dosing.
Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO provides a neutral, aprotic environment that fully solvates the hydrophobic TZD core by disrupting its crystal lattice without inducing premature ionization or chemical degradation [1].
Quantitative Physicochemical Data
Table 1: Chemical properties and storage parameters for optimal stability.
| Parameter | Specification |
| Chemical Name | 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid |
| CAS Number | 721916-23-0 |
| Molecular Formula | C11H9NO4S |
| Molecular Weight | 251.26 g/mol |
| Primary Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) |
| Primary Solvent | Anhydrous DMSO (≥ 99.9% purity, cell-culture grade) |
| Max Solubility (DMSO) | ~25–50 mg/mL (Empirical verification required per batch) |
| Storage (Solid Powder) | -20°C, desiccated and protected from light |
| Storage (Stock Solution) | -80°C, single-use aliquots (Strictly avoid freeze-thaw cycles) |
Mechanism of Action: The PPARγ Axis
Understanding the intracellular journey of the compound dictates how we handle it in vitro. Because the compound acts on a nuclear receptor, it must remain fully dissolved in the extracellular media to passively diffuse across the lipid bilayer. Once inside the cytoplasm/nucleus, it binds to the ligand-binding domain of PPARγ. This binding induces a conformational change, allowing PPARγ to heterodimerize with the Retinoid X Receptor (RXR). The active complex then recruits coactivators (such as CBP and PGC-1α) and binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, driving the transcription of target genes like adiponectin and GLUT4[2, 3].
Figure 1: Intracellular signaling pathway of TZD-derivative PPARγ agonists.
Step-by-Step Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Every step includes a physical or visual checkpoint to confirm that the compound remains in its active, bioavailable state.
Phase 1: Preparation of the Master Stock (10 mM)
-
Mass Calculation: To prepare a standard 10 mM stock solution, calculate the required mass based on the molecular weight (251.26 g/mol ). For exactly 1.0 mL of solution, weigh 2.51 mg of the lyophilized powder using a calibrated microbalance.
-
Primary Solvation: Transfer the powder to a sterile, amber microcentrifuge tube (TZDs can exhibit mild photosensitivity over time). Add 1.0 mL of room-temperature, sterile, anhydrous DMSO.
-
Homogenization: Vortex vigorously for 30–60 seconds.
-
Self-Validation Check: Hold the tube against a light source. The solution must be optically clear. If microscopic particulates remain, apply mild bath sonication (room temperature) for 2–5 minutes. Do not use a probe sonicator , as localized extreme heating can degrade the benzoic acid linkage.
-
-
Aliquoting: Divide the 10 mM stock into 20 µL to 50 µL single-use aliquots. Store immediately at -80°C.
Phase 2: Aqueous Dilution for Cell Culture
Critical Causality Note (Solvent Shock): When a highly concentrated DMSO stock is introduced into aqueous media, the local polarity shifts drastically. If the media is cold, the kinetic energy is insufficient to maintain the compound in a metastable dispersed state, leading to rapid nucleation and microcrystal formation [4].
-
Pre-warming: Warm the complete cell culture media (e.g., DMEM supplemented with 10% FBS) to exactly 37°C in a water bath.
-
Dropwise Addition: While gently vortexing or swirling the pre-warmed media, add the required volume of the DMSO stock dropwise.
-
Example: To achieve a 10 µM final treatment concentration, add 1 µL of the 10 mM stock to 999 µL of media.
-
-
Vehicle Control Standardization: Ensure that the final concentration of DMSO in the culture media never exceeds 0.1% (v/v) . Higher concentrations of DMSO induce cellular toxicity and artificial membrane permeabilization, confounding assay results. Always prepare a parallel "Vehicle Control" well containing 0.1% DMSO in media to baseline your assay.
-
Final Validation: Inspect the final diluted media under a standard light microscope before applying it to cells. The presence of needle-like crystals or cloudy turbidity indicates precipitation; if observed, the media must be discarded.
Figure 2: Linear workflow for the solvation and in vitro application of the TZD derivative.
Troubleshooting & Quality Control
-
Issue: Inconsistent assay results or high standard deviations between biological replicates.
-
Causality: Likely caused by repeated freeze-thaw cycles of the DMSO stock. Moisture from the air condenses inside the tube during thawing, introducing water into the anhydrous DMSO. This lowers the solubility threshold, causing invisible micro-precipitation of the compound before it even reaches the media.
-
Solution: Strictly adhere to single-use aliquots. Discard any remaining stock after thawing.
-
-
Issue: Apparent cellular toxicity in treated wells.
-
Causality: Either the final DMSO concentration exceeded 0.1%, or the TZD derivative is inducing off-target mitochondrial toxicity, a known class-effect of high-dose thiazolidinediones [4].
-
Solution: Verify your dilution math. Run a dose-response curve (e.g., 0.1 µM to 50 µM) and compare it against the 0.1% DMSO vehicle control to isolate compound-specific toxicity from solvent toxicity.
-
References
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen. (2020).[Link][1][2]
-
Unraveling the mechanism of action of thiazolidinediones. Journal of Clinical Investigation. (2000).[Link][3]
-
PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. Pharmacological Reviews. (2011).[Link][4]
-
Characterizing the mechanism of thiazolidinedione-induced hepatotoxicity: An in vitro model in mitochondria. Toxicology and Applied Pharmacology. (2015).[Link][5]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the mechanism of action of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Characterizing the mechanism of thiazolidinedione-induced hepatotoxicity: An in vitro model in mitochondria / Toxicology and Applied Pharmacology, 2015 [sci-hub.box]
LC-MS/MS parameters for 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid quantification in plasma
Application Note: Highly Sensitive LC-MS/MS Quantification of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid in Human Plasma
Introduction & Physicochemical Rationale
The quantification of novel drug candidates requires moving beyond generic templates to exploit the specific physicochemical properties of the target analyte. 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (CAS 721916-23-0) is a structurally distinct thiazolidinedione (TZD) derivative. While traditional TZDs (e.g., pioglitazone, rosiglitazone) possess a weakly acidic imide proton and are often analyzed in positive ion mode[1], this specific analyte is N-alkylated. Consequently, its primary ionizable site is the methylbenzoic acid moiety (estimated pKa ~4.2).
The Causality of Ionization: This structural nuance fundamentally shifts the optimal mass spectrometric approach to negative electrospray ionization (ESI-). According to the ion evaporation model, benzoic acid derivatives exhibit superior ionization efficiencies in ESI- when they are fully deprotonated in the droplet phase[2]. By utilizing a neutral-to-slightly acidic mobile phase (pH 6.8), we ensure the analyte remains in its anionic state ([M-H]-), minimizing background noise and maximizing the signal-to-noise ratio compared to ESI+[3].
Sample Extraction Strategy: Mixed-Mode Anion Exchange (MAX)
Protein precipitation (PPT) often leaves high concentrations of endogenous phospholipids that cause severe matrix suppression in ESI-. To create a robust, interference-free protocol, a Mixed-mode Anion Exchange (MAX) Solid Phase Extraction (SPE) was selected.
The Causality of Extraction: At pH 7, the analyte's carboxylic acid is fully ionized, forming a strong ionic bond with the sorbent's quaternary amine. This permits an aggressive 100% methanol wash that completely removes neutral lipids and phospholipids. The analyte is only released when the pH is dropped below its pKa using formic acid, breaking the ionic interaction and eluting the highly purified target.
Solid Phase Extraction (MAX) workflow for acidic TZD derivatives.
Experimental Protocol
Reagents & Materials
-
Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
SPE Cartridges: Oasis MAX 96-well plate (30 mg/well).
-
Internal Standard (IS): Ibuprofen-d3. As a structurally distinct carboxylic acid, it mimics the ionization behavior and extraction recovery of the target analyte in negative mode without risking isotopic cross-talk.
Step-by-Step Methodology
-
Preparation: Aliquot 50 µL of human plasma into a 96-well collection plate. Add 10 µL of IS working solution (100 ng/mL Ibuprofen-d3).
-
Pre-treatment: Add 50 µL of 5% NH₄OH in water to deprotonate the analyte. Vortex for 30 seconds.
-
SPE Conditioning: Condition the MAX plate with 1 mL of Methanol followed by 1 mL of LC-MS grade water.
-
Loading: Load the pre-treated samples onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg) to achieve a flow rate of 1 mL/min.
-
Washing: Wash with 1 mL of 5% NH₄OH (removes basic/neutral proteins), followed by 1 mL of 100% Methanol (removes phospholipids).
-
Elution: Elute the target analytes into a clean collection plate using 2 x 500 µL of 2% Formic Acid in Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.
LC-MS/MS Conditions
While 0.1% formic acid is the default aqueous phase for many methods, it suppresses the ionization of weak acids. By utilizing 10 mM ammonium acetate (pH 6.8), the benzoic acid moiety remains fully deprotonated during chromatographic elution, yielding a massive increase in ESI- sensitivity[2].
Table 1: UHPLC Gradient Conditions
| Time (min) | Mobile Phase A (10 mM NH₄OAc, pH 6.8) | Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95% | 5% | 0.4 |
| 0.5 | 95% | 5% | 0.4 |
| 2.5 | 5% | 95% | 0.4 |
| 3.5 | 5% | 95% | 0.4 |
| 3.6 | 95% | 5% | 0.4 |
| 5.0 | 95% | 5% | 0.4 |
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| Target (Quantifier) | 250.0 | 134.0 | -60 | -22 |
| Target (Qualifier) | 250.0 | 206.0 | -60 | -15 |
| Ibuprofen-d3 (IS) | 208.1 | 164.1 | -50 | -12 |
Collision-induced dissociation (CID) fragmentation pathway in negative ESI.
System Suitability & Self-Validation Criteria
A bioanalytical protocol must be a self-validating system. Every analytical batch must pass the following internal quality control checks before data is accepted:
Table 3: Self-Validation Diagnostics
| Parameter | Acceptance Criteria | Diagnostic Purpose |
|---|---|---|
| Double Blank Check | Signal < 20% of LLOQ | Ensures zero autosampler carryover and confirms the absence of isobaric matrix interference. |
| IS Tracking | ±15% deviation across all samples | Validates extraction recovery consistency and instantly flags localized matrix suppression. |
| SST Precision | %CV < 5% for 6 LLOQ injections | Confirms electrospray stability and autosampler precision prior to batch acquisition. |
| Calibration Linearity | R² ≥ 0.995 (1/x² weighting) | Validates the dynamic range and detector response linearity. |
References
-
Sengottuvelan S, et al. (2019). Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study. Journal of Chromatography B.[Link]
-
Kruve A, et al. (2014). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry.[Link]
-
Liigand P, et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry.[Link]
Sources
- 1. Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Cell Viability and Proliferation Assays for 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanism of Action
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (CAS: 721916-23-0) is a synthetic derivative within the thiazolidinedione (TZD) class of compounds[1]. While TZDs like rosiglitazone and pioglitazone are classically known as insulin sensitizers for type 2 diabetes, they are increasingly investigated in oncology and fibrotic diseases for their potent anti-proliferative properties.
TZDs exert their primary biological effects by acting as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a ligand-activated transcription factor 2[2]. Upon activation, PPARγ heterodimerizes with the Retinoid X Receptor (RXR) and binds to PPAR response elements (PPREs) on target genes. In the context of cellular proliferation, TZD-mediated PPARγ activation induces a profound G1 cell cycle arrest 3[3]. This is causally driven by the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p21Cip1 and p27Kip1, alongside the concurrent proteasomal degradation or transcriptional repression of Cyclin D1 4[4].
Figure 1: Mechanistic pathway of TZD-induced cell cycle arrest and apoptosis via PPARγ activation.
Experimental Design & Causality (E-E-A-T Principles)
When evaluating the viability and proliferation effects of a novel TZD like 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, researchers must account for the specific metabolic shifts induced by PPARγ agonists.
The Pitfall of Tetrazolium-Based Assays
Many laboratories default to MTT or WST-1 assays for viability. However, these assays rely on mitochondrial oxidoreductase activity. Because TZDs actively modulate mitochondrial lipid metabolism and biogenesis independently of cell number , MTT readouts can produce artificial discrepancies (e.g., indicating higher viability than actually exists due to increased per-cell mitochondrial activity).
The Self-Validating Protocol System
To establish a rigorous, self-validating system, this application note utilizes an orthogonal dual-assay approach:
-
CellTiter-Glo (ATP Quantitation): Measures absolute cellular ATP levels. ATP is a direct, reliable proxy for the number of metabolically active, viable cells, bypassing the mitochondrial oxidoreductase artifact.
-
EdU Incorporation (Flow Cytometry): Directly measures active DNA synthesis. Because TZDs specifically induce a G1 cell cycle arrest, measuring the fraction of cells actively synthesizing DNA (S-phase) provides direct mechanistic validation of the compound's anti-proliferative efficacy. EdU is preferred over BrdU because its click-chemistry detection avoids harsh DNA denaturation, allowing for multiplexing with apoptotic markers (e.g., Annexin V).
Anticipated Quantitative Data
Below is a representative data matrix summarizing the expected pharmacological profile of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid compared to a reference TZD (Rosiglitazone) in a standard solid tumor model (e.g., HCT116 Colorectal Carcinoma).
| Treatment Group | Viability IC₅₀ (72h, ATP Assay) | % EdU Positive Cells (24h, 10 µM) | Apoptotic Fraction (Sub-G1, 72h) |
| Vehicle (0.1% DMSO) | N/A | 45.2 ± 3.1% | 2.1 ± 0.5% |
| Rosiglitazone (Reference) | 35.4 µM | 22.4 ± 2.8% | 18.5 ± 1.2% |
| 4-[(2,4-Dioxo...yl)methyl]benzoic acid | Assay Dependent (Est. 10-50 µM) | Assay Dependent (Est. <25%) | Assay Dependent (Est. >15%) |
Experimental Workflows & Protocols
Figure 2: Parallel workflow for orthogonal validation of cell viability and proliferation.
Protocol A: Cell Viability via ATP Quantitation (CellTiter-Glo)
Materials Required:
-
Target Cells (e.g., HCT116, MCF-7) in logarithmic growth phase.
-
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (Stock dissolved in 100% DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Opaque-walled 96-well tissue culture plates.
Step-by-Step Procedure:
-
Cell Seeding: Harvest cells and seed at a density of 3,000–5,000 cells/well in 90 µL of complete culture medium into an opaque-walled 96-well plate.
-
Critical Control: Include at least 3 wells with medium only (no cells) to serve as the background luminescence blank.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
Treatment Preparation: Prepare a 10X serial dilution of the TZD compound in culture medium (e.g., 1000 µM down to 1 µM). Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent toxicity.
-
Dosing: Add 10 µL of the 10X compound dilutions to the respective wells (final concentrations: 100 µM to 0.1 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Rosiglitazone 50 µM).
-
Assay Incubation: Incubate for 72 hours at 37°C.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.
-
Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Record luminescence using a microplate reader (integration time: 0.25–1 second per well).
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate relative viability by normalizing the treated wells against the Vehicle Control (set to 100%). Use non-linear regression (curve fit) to determine the IC₅₀.
Protocol B: Cell Proliferation via EdU Incorporation
Materials Required:
-
6-well tissue culture plates.
-
EdU (5-ethynyl-2'-deoxyuridine) labeling kit with fluorescent azide (e.g., Alexa Fluor 488).
-
Propidium Iodide (PI) or DAPI for total DNA content staining.
-
Fixation (4% Paraformaldehyde) and Permeabilization (0.5% Triton X-100) buffers.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells at 2 × 10⁵ cells/well in a 6-well plate and incubate overnight.
-
Treatment: Treat cells with the calculated IC₅₀ concentration of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, a Vehicle Control, and a Positive Control for 24 to 48 hours.
-
EdU Pulse: 2 hours prior to harvest, add EdU to the culture medium to a final concentration of 10 µM. Return to the incubator. (Rationale: Only cells actively in the S-phase will incorporate the thymidine analog).
-
Harvesting: Trypsinize cells, collect them in flow cytometry tubes, and wash twice with cold PBS containing 1% BSA.
-
Fixation & Permeabilization: Resuspend the cell pellet in 100 µL of 4% PFA and incubate for 15 minutes at room temperature. Wash with PBS, then resuspend in 100 µL of 0.5% Triton X-100 in PBS for 15 minutes.
-
Click Chemistry Reaction: Wash cells and resuspend in 500 µL of the Click-iT reaction cocktail (containing CuSO₄ and Alexa Fluor 488 azide). Incubate for 30 minutes at room temperature in the dark.
-
DNA Counterstain: Wash cells and resuspend in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Plot PI (linear scale) on the X-axis and EdU-Alexa Fluor 488 (log scale) on the Y-axis.
-
Interpretation: The TZD-treated cells should exhibit a significant reduction in the EdU-positive population (S-phase) and an accumulation in the G1 phase (PI-low, EdU-negative) compared to the vehicle control, confirming the mechanism of action.
References
-
Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Potential Therapeutic Effects of Thiazolidinedione on Malignant Glioma Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Beyond peroxisome proliferator-activated receptor γ signaling: the multi-facets of the antitumor effect of thiazolidinediones Source: Endocrine-Related Cancer (Bioscientifica) URL:[Link]
-
Effects of Thiazolidinediones on Differentiation, Proliferation, and Apoptosis Source: American Association for Cancer Research (AACR Journals) URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Effects of Thiazolidinedione on Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
Technical Support Center: Solubilization & Assay Integration for 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing aqueous solubility challenges with 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid during in vitro biological assays.
Mechanistic Background (The "Why")
This compound features a highly lipophilic 2,4-thiazolidinedione (TZD) core, a privileged scaffold in medicinal chemistry that is notoriously sparingly soluble in aqueous media[1]. While the N-substitution (at position 3) removes the typical TZD acidic proton, the molecule possesses a benzoic acid moiety (pKa ~4.2). In physiological buffers (pH 7.4), this carboxylic acid is ionized, which theoretically aids solubility. However, the strong hydrophobic interactions of the TZD-benzyl core often lead to rapid nucleation and precipitation—commonly known as "solvent shock"—when transitioning from organic stock solutions into aqueous assay buffers.
Section 1: Troubleshooting Guides & FAQs
Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into DMEM or PBS. How do I prevent this?
-
Causality: This is a classic case of solvent shock. DMSO is infinitely miscible with water. When you spike a highly concentrated DMSO stock into an aqueous buffer, the DMSO diffuses into the bulk water faster than the hydrophobic TZD core can undergo stable hydration[2]. The local concentration of the compound transiently exceeds its intrinsic aqueous solubility, forcing it to crash out as nano-crystals.
-
Solution:
-
Pre-ionization: Exploit the benzoic acid group. Formulate the compound as a potassium or sodium salt prior to dilution[3].
-
Intermediate Step-Down: Do not dilute directly from 100% DMSO to 0.1% DMSO. Create an intermediate dilution in a co-solvent mixture (e.g., 50% PEG400 / 50% Buffer) before final dilution into the assay medium.
-
Q2: What is the maximum allowable DMSO concentration for my cell-based assays when testing this compound?
-
Causality: DMSO is not an inert vehicle; it alters membrane fluidity, can induce cellular differentiation, and exhibits dose-dependent cytotoxicity that can confound your assay results[4].
-
Solution: For robust immortalized cell lines, a final concentration of 0.1% to 0.5% (v/v) is generally tolerated, but concentrations >0.5% often lead to reduced viability and proliferation[4]. For primary cells or sensitive phenotypic assays, you must maintain DMSO ≤0.1%[4]. Always run a vehicle-only control to subtract baseline solvent effects.
Q3: Can I formulate this compound without using DMSO to avoid target interference?
-
Causality: Yes. Sometimes organic solvents interfere with specific biological targets or lipid-binding pockets. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that can encapsulate the lipophilic TZD-benzyl core, leaving the hydrophilic exterior to interface with the aqueous buffer.
-
Solution: Prepare a 10-20% (w/v) HP-β-CD solution in PBS and use it to dissolve the compound directly via prolonged sonication, bypassing organic solvents entirely.
Section 2: Self-Validating Experimental Protocols
Trustworthiness in assay design requires that every protocol verifies its own success before you proceed to biological testing. False negatives often stem from undetected nano-precipitation.
Protocol A: Step-Wise Co-Solvent Dilution with Nephelometric Validation
Objective: Achieve a 10 µM working concentration in biological media without precipitation.
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.
-
Intermediate Dilution: Dilute the 10 mM stock 1:10 into a sterile intermediate vehicle (40% PEG400, 10% Tween-80, 50% PBS) to yield a 1 mM solution.
-
Causality: The surfactants and PEG lower the dielectric constant of the water, easing the hydrophobic transition and preventing immediate nucleation.
-
-
Final Dilution: Dilute the 1 mM intermediate 1:100 into the final pre-warmed (37°C) assay medium (e.g., DMEM with 10% FBS) to achieve 10 µM. Add the compound dropwise while the medium is under active vortexing.
-
Self-Validation Checkpoint:
-
Measure the absorbance of the final assay medium at 600 nm (OD600) against a vehicle-only blank.
-
Pass Criteria: OD600 must be < 0.05 above the blank. Any elevated absorbance indicates light scattering from insoluble nano-precipitates[2]. Do not proceed to the biological assay if turbidity is detected.
-
Protocol B: In Situ Potassium Salt Formation
Objective: Enhance intrinsic aqueous solubility by ionizing the benzoic acid moiety[3].
-
Neutralization: Suspend 10 mg of the compound in 1 mL of distilled water.
-
Titration: Add 1.0 M Potassium Hydroxide (KOH) dropwise while continuously monitoring with a micro-pH probe.
-
Equilibration: Stir continuously until the pH stabilizes at 7.5 - 8.0. The suspension will clarify as the highly soluble potassium salt of the benzoic acid forms[3].
-
Self-Validation Checkpoint:
-
The solution must be completely transparent to the naked eye.
-
Run Dynamic Light Scattering (DLS) to ensure no colloidal aggregates >10 nm are present.
-
Lyophilize the clear solution to obtain the stable potassium salt powder for future assays.
-
Section 3: Quantitative Data Summaries
Table 1: Comparison of Solubilization Vehicles for TZD-Benzoic Acid Derivatives
| Solubilization Strategy | Max Achievable Concentration (Aqueous) | Biological Compatibility | Risk of Target Interference |
| 100% DMSO Stock (Diluted to 0.1%) | ~10 µM | High (if ≤0.1% final) | Low |
| Potassium Salt (pH 7.4 Buffer) | >1 mM | Very High | Low |
| 20% HP-β-CD Complexation | ~500 µM | High | Moderate (CD may sequester lipids) |
| 5% DMSO + 5% PEG3350 | ~50 µM | Moderate | Low |
Table 2: Maximum Tolerated Dose (MTD) of DMSO by Cell Type [4]
| Cell Line / Type | Recommended Max DMSO (v/v) | Cytotoxic Threshold |
| Robust Immortalized (e.g., HeLa, HEK293) | 0.1% - 0.5% | > 1.0% |
| Sensitive Cancer Lines (e.g., PC3, MCF-7) | ≤ 0.1% | > 0.5% |
| Primary Cells / Stem Cells | < 0.05% | > 0.1% |
Section 4: Solubilization Workflow Visualization
Below is the logical decision tree for solubilizing 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, emphasizing the self-validation loop to ensure assay integrity.
Solubilization decision tree for TZD-benzoic acid derivatives featuring mandatory validation.
References
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC (nih.gov)[Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - ResearchGate[Link]
-
Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - MDPI[Link]
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
reducing background noise in UV detection of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering background noise during the UV detection of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. Our focus is on providing not just solutions, but a foundational understanding of the underlying causes to empower you to proactively mitigate these issues in your future analytical work.
Introduction to the Analyte and the Challenge
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is a molecule that incorporates two key chromophores: the benzoic acid moiety and the thiazolidinedione (TZD) ring.[1][2][3] The benzoic acid portion typically exhibits strong absorbance maxima around 194 nm, 230 nm, and 274 nm.[4] The exact UV absorbance characteristics can be influenced by the pH of the mobile phase due to the protonation state of the carboxylic acid group.[5][6][7] The TZD ring, a common scaffold in medicinal chemistry, also contributes to the UV profile.[8][9]
The primary challenge in the UV detection of this compound is managing background noise, which can manifest as baseline drift, high-frequency noise, or discrete interference peaks.[10] A stable, low-noise baseline is critical for achieving the low limits of detection (LOD) and quantification (LOQ) often required in pharmaceutical analysis.[10][11] This guide will systematically address the common sources of noise and provide actionable, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for detecting 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid?
A1: While benzoic acid has absorbance maxima around 230 nm and 274 nm, the optimal wavelength depends on the mobile phase composition.[4] It is crucial to select a wavelength where the analyte has significant absorbance, but the mobile phase components have minimal absorbance.[12][13] Working at or near the UV cutoff of your solvents will dramatically increase baseline noise.[14][15] For instance, if using an acetate buffer, which has a cutoff around 240 nm, a detection wavelength of 230 nm would be unsuitable.[15] A wavelength of 274 nm would likely provide a better signal-to-noise ratio in that scenario. Always perform a UV scan of your analyte in the final mobile phase to determine the empirical λmax.
Q2: Why is my baseline drifting upwards during a gradient run?
A2: Baseline drift during a gradient is often due to mismatched absorbances of the mobile phase solvents at the detection wavelength.[12][16] For example, if your "Solvent B" (e.g., acetonitrile) has a slightly higher absorbance than "Solvent A" (e.g., water with a buffer), the baseline will rise as the concentration of Solvent B increases.[16] Contaminants in the mobile phase or column bleed can also contribute to drift as the elution strength of the mobile phase increases.[16][17]
Q3: Can the pH of my mobile phase affect background noise?
A3: Yes, absolutely. The pH of the mobile phase can significantly impact the UV spectrum of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid.[5][6][7] Changes in pH can alter the ionization state of the carboxylic acid, leading to shifts in the absorbance maxima (a phenomenon known as a bathochromic or hypsochromic shift).[13][15] If the pH of your mobile phase is not stable or is close to the pKa of the analyte, you may observe a wandering or drifting baseline. Using a buffer with adequate capacity at the desired pH is essential for stable results.[18][19]
Q4: I see sharp, spiking noise in my baseline. What is the likely cause?
A4: Sharp, random spikes are most commonly caused by air bubbles passing through the detector flow cell.[11][17] This can result from inadequate degassing of the mobile phase or a leak in the system.[10][20] An aging or failing detector lamp can also produce erratic noise and spikes.[11] Less commonly, electrical interference from nearby equipment can be a source.[20][21]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving sources of background noise.
Issue 1: High-Frequency, Random Noise
-
Symptoms: A "fuzzy" or "hairy" baseline with rapid, small fluctuations.
-
Causality: This type of noise often originates from the detector lamp or electronics, or from issues with mobile phase mixing.[11][16] A weak or failing lamp provides less light to the photodiode, reducing the signal-to-noise ratio.[17][22] Inefficient mixing of mobile phase components can also lead to small, rapid changes in composition and thus absorbance.[23]
-
Troubleshooting Protocol:
-
Lamp Energy Check: Perform a lamp intensity or energy test using your chromatography data system's diagnostic tools. Replace the lamp if the energy is below the manufacturer's specification.[11]
-
Flow Cell Inspection: Ensure the flow cell is clean. Flush with a strong, miscible solvent like isopropanol to remove any contaminants.[22][24]
-
Improve Mobile Phase Mixing: If using a gradient, install a static mixer between the pump and the injector to ensure a homogenous mobile phase.[12]
-
Check Data Acquisition Rate: An excessively high data acquisition rate (sampling frequency) can amplify electronic noise.[10][11] Ensure the rate is appropriate for your peak widths.
-
Issue 2: Baseline Drift (Upward or Downward)
-
Symptoms: A steady, gradual increase or decrease in the baseline over the course of a run.
-
Causality: Drift is most often linked to temperature fluctuations, column bleed, or mobile phase instability.[12][17][25] As the column temperature changes, the viscosity and refractive index of the mobile phase can shift, affecting the detector signal.[22] Additionally, strongly retained contaminants from previous injections can slowly elute, appearing as a rising baseline.[20]
-
Troubleshooting Protocol:
-
Temperature Control: Use a column oven to maintain a stable temperature for both the column and the mobile phase.[24][26] Ensure the detector is not in the direct path of air conditioning vents.[25]
-
Column Conditioning and Flushing: Before analysis, flush the column with a strong solvent to remove any strongly retained compounds.[27] If the column is new, it may require conditioning to wash away residual packing solvents.[27]
-
Mobile Phase Equilibration: Ensure the mobile phase is at ambient temperature before use.[28] Allow the system to fully equilibrate with the initial mobile phase conditions until a stable baseline is achieved before injecting any samples.[12]
-
Run a Blank Gradient: Running a gradient with no injection can help diagnose if the drift is inherent to the mobile phase combination.[12][13]
-
Issue 3: Contamination and Matrix Effects
-
Symptoms: Ghost peaks, distorted peak shapes, or an unusually high baseline.
-
Causality: The "matrix" refers to all components in a sample other than the analyte of interest.[29] These components can co-elute with the analyte, causing signal suppression or enhancement, or appear as distinct interference peaks.[29][30] For 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, which may be analyzed in complex biological or formulation matrices, this is a significant concern.
-
Troubleshooting Protocol:
-
Implement Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove interfering matrix components.[31][32]
-
Solvent Purity: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[17][28] Contaminants in solvents are a common source of background noise.[26]
-
System Cleanliness: Ensure all mobile phase bottles, lines, and glassware are scrupulously clean. Avoid "topping off" solvent bottles, as this can introduce contaminants.[28]
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained matrix components, extending its life and improving baseline stability.[33]
-
Visual Workflow and Data Summary
Diagram: Troubleshooting Logic for Baseline Noise
Caption: A logical workflow for diagnosing and resolving common types of baseline noise in HPLC-UV detection.
Table: UV Cutoff Wavelengths for Common HPLC Solvents
This table summarizes the UV cutoff wavelengths for solvents commonly used in reversed-phase HPLC. Operating below these wavelengths will result in high background noise.[14][34][35]
| Solvent | UV Cutoff (nm) |
| Acetonitrile | 190 |
| Water | 190 |
| Methanol | 205 |
| Trifluoroacetic Acid (0.1%) | ~210 |
| Tetrahydrofuran (THF) | 212 |
| Isopropanol | 205 |
Data sourced from various chemical and chromatography suppliers.[15][34][35]
Key Experimental Protocols
Protocol 1: Preparation of a Stable Mobile Phase
-
Solvent Selection: Use only HPLC or LC-MS grade solvents with low UV absorbance at your target wavelength.[28]
-
Buffer Preparation: If a buffer is required, weigh the buffer salts accurately and dissolve them completely in the aqueous portion of the mobile phase. Adjust the pH using dilute acid or base.
-
Filtration: Filter the entire mobile phase, especially the aqueous component containing buffer salts, through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[19]
-
Degassing: Thoroughly degas the mobile phase immediately before use. An inline degasser is most effective, but vacuum degassing or helium sparging can also be used.[11][17]
-
Freshness: Prepare mobile phases fresh daily, especially aqueous buffers, which can support microbial growth.[28]
Protocol 2: Systematic Column Flushing
-
Disconnect Column: Disconnect the column from the detector to prevent contamination of the flow cell.
-
Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water (if using a reversed-phase column) to remove buffer salts.
-
Intermediate Solvent: Flush with 10-20 column volumes of an intermediate polarity solvent like isopropanol or methanol.
-
Strong Solvent Wash: Flush with 10-20 column volumes of a strong, non-polar solvent (for reversed-phase) like acetonitrile or THF to remove strongly retained organic contaminants.
-
Equilibration: Re-equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until the baseline is stable.[11][12]
References
-
Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
-
Waters. (2025). Wavelength cutoffs for common solvents. [Link]
-
Element Lab Solutions. (2018). HPLC UV detection. [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Scribd. (n.d.). UV Cutoff Values for Common Solvents. [Link]
-
Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]
-
LCGC. (2019). The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. [Link]
-
Amuza Inc. (2025). Understanding and Preventing Baseline Drift in HPLC-ECD. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. [Link]
-
Agilent. (n.d.). Eliminating Baseline Problems. [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
PMC. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. [Link]
-
Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]
-
MICROSOLV. (2026). Eliminating High Background Noise on New Cogent Columns. [Link]
-
Shimadzu. (2025). Baseline Disturbance. [Link]
-
PMC. (2023). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. [Link]
-
Patsnap Eureka. (2025). Common Causes of Noise in Spectrophotometry and How to Fix Them. [Link]
-
ResearchGate. (2021). How to reduce matrix effect for HPLC-UV analysis?[Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
-
PubMed. (2006). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ResearchGate. (2018). Physicochemical properties of the title compounds. [Link]
-
NSF Public Access Repository. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. [Link]
-
Semantic Scholar. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. [Link]
-
Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]
-
ResearchGate. (n.d.). Physicochemical & TLC data of the synthesized compounds (scheme I & II). [Link]
-
PubMed. (2010). Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms. [Link]
-
MDPI. (2025). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. [Link]
-
ResearchGate. (2025). Stability-Indicating Validated HPLC Method for Simultaneous Determination of Oral Antidiabetic Drugs from Thiazolidinedione and Sulfonylurea Groups in Combined Dosage Forms | Request PDF. [Link]
-
PubChem. (n.d.). 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. [Link]
-
ResearchGate. (2026). Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation. [Link]
-
NextSDS. (n.d.). 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. [Link]
-
International Journal of Pharmacy. (2016). stability indicating rp-hplc method for simultaneous estimation of pioglitazone hydrochloride and alogliptin benzoate in pharmaceutical formulation. [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Simultaneous stability-indicating analysis of nateglinide and pioglitazone using RP-HPLC. [Link]
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Technical Support Center: Formulation & Bioavailability Optimization for 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid
Welcome to the Technical Support Center. As researchers developing novel thiazolidinedione (TZD) derivatives, you are likely encountering a classic pharmacokinetic hurdle: overcoming the poor oral bioavailability inherent to the TZD core.
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is a potent peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist[1]. However, its highly lipophilic nature combined with the presence of a benzoic acid moiety classifies it as a Biopharmaceutics Classification System (BCS) Class II compound—characterized by high permeability but severely rate-limited by poor aqueous solubility[2]. Because PPAR-γ is an intracellular nuclear receptor, your compound must achieve high systemic circulation to diffuse across the cell membrane and exert its therapeutic effect[1].
This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you formulate this compound for successful in vivo studies.
Fig 1: PPAR-γ activation pathway by TZD derivatives requiring optimized bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my in vivo PK data show highly variable absorption and a lower-than-expected Cmax? Mechanistic Cause: The variability is driven by the pH-dependent solubility of the benzoic acid moiety (pKa ~4.2). In the acidic environment of the stomach (pH 1.2–2.0), the carboxylate group is fully unionized, drastically reducing its solubility. If administered as a simple suspension or a sodium salt, the compound will undergo rapid supersaturation and precipitate into large, poorly dissolving crystals in the gastric fluid. Once it reaches the intestine (pH 6.8), the dissolution rate of these large crystals is too slow to achieve a high Cmax[3]. Actionable Solution: Protect the drug from gastric precipitation using enteric-coated capsules or formulate it into Nanostructured Lipid Carriers (NLCs) to maintain it in a solubilized state throughout the gastrointestinal tract[4].
Q2: Should I use a lipid-based formulation (e.g., NLCs) or an Amorphous Solid Dispersion (ASD)? Mechanistic Cause: The optimal choice depends on your required dose and the compound's melting point. TZDs often have strong crystalline lattice energies. ASDs (using polymers like HPMC or PVP-VA) disrupt this lattice, enhancing the dissolution rate. However, if your required in vivo dose is high, ASDs may lead to polymer swelling and gel-layer formation, which retards release. Lipid-based systems like NLCs bypass the dissolution step entirely by presenting the drug in a pre-solubilized, lipophilic matrix that is readily absorbed via lymphatic transport, avoiding first-pass metabolism[4].
Q3: Can I just use co-grinding or liquisolid compacts for my early-stage animal studies? Mechanistic Cause: Yes, for early-stage rodent studies, liquisolid compacts using high-surface-area carriers (like Neusilin US2) or co-grinding with hydrophilic carriers can significantly increase the surface area and dissolution rate[3]. However, these methods do not prevent pH-induced precipitation. They are best utilized when dosed directly into the intestine (intraduodenal) or formulated with buffering agents.
Section 2: Troubleshooting Guide: In Vivo Pharmacokinetic Failures
| Symptom / Issue | Root Cause Analysis (Causality) | Recommended Corrective Action | Self-Validation Metric |
| Drug precipitates in Simulated Gastric Fluid (SGF) | The unionized benzoic acid moiety forces the lipophilic TZD core out of solution at low pH. | Switch to a Self-Microemulsifying Drug Delivery System (SMEDDS) or apply an enteric coating (e.g., Eudragit L100). | In vitro dissolution: <10% release in 0.1N HCl (2 hrs), >85% release in pH 6.8 buffer (45 mins). |
| Poor stability of the amorphous form (Recrystallization) | The formulation's glass transition temperature (Tg) is too close to the storage temperature, allowing molecular mobility. | Switch to a polymer with a higher Tg (e.g., PVP K30) or add a crystallization inhibitor (e.g., HPMC-AS). | DSC analysis: Absence of a melting endotherm at the drug's native melting point after 1 month at 40°C/75% RH. |
| Low bioavailability despite nanoparticle formulation | Nanoparticles are aggregating in the gut, reducing the effective surface area for absorption. | Increase the steric stabilizer concentration (e.g., Poloxamer 188 or Tween 80) in the aqueous phase. | DLS measurement: Polydispersity Index (PDI) must remain < 0.3 in simulated intestinal fluid. |
Section 3: Step-by-Step Experimental Workflows
Protocol A: Preparation of Nanostructured Lipid Carriers (NLCs) via Hot High-Pressure Homogenization
This protocol encapsulates the TZD derivative in a lipid matrix, bypassing the need for aqueous dissolution in the GI tract[4].
Step 1: Lipid Phase Preparation
-
Weigh the solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Miglyol 812) in a 7:3 ratio.
-
Add 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (up to 10% w/w of the total lipid mass).
-
Heat the mixture to 75°C (approximately 5-10°C above the melting point of the solid lipid) until a clear, homogeneous melt is formed.
Step 2: Aqueous Phase Preparation
-
Dissolve the surfactant (e.g., Tween 80, 2% w/v) in ultra-pure water.
-
Heat the aqueous phase to exactly 75°C. Mechanistic Note: Temperature mismatch between the aqueous and lipid phases will cause premature lipid crystallization and formulation failure.
Step 3: Pre-Emulsion Formation
-
Slowly add the hot aqueous phase to the hot lipid phase under high-speed stirring (Ultra-Turrax at 8,000 rpm for 5 minutes).
-
Self-Validation Check: The mixture should appear as a uniform, milky emulsion without visible phase separation or floating oil droplets.
Step 4: High-Pressure Homogenization (HPH)
-
Pass the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles at 75°C.
-
Self-Validation Check: Extract a 1 mL aliquot, cool it, and measure droplet size via Dynamic Light Scattering (DLS). The Z-average should be < 250 nm.
Step 5: Nanoparticle Crystallization
-
Cool the nanoemulsion rapidly to room temperature (25°C) to solidify the lipid core, forming the final NLCs.
-
Final Validation: Measure Zeta Potential. A value of > |±30 mV| indicates robust long-term electrostatic stability.
Fig 2: Hot high-pressure homogenization workflow for TZD-loaded Nanostructured Lipid Carriers.
Section 4: Quantitative Data Summaries
Table 1: Comparison of Formulation Strategies for TZD-Benzoic Acid Derivatives
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Avg. Particle Size | Encapsulation / Drug Loading | Relative Bioavailability (vs. Pure Drug) |
| Unformulated Free Acid | Baseline (Poor dissolution rate) | > 10 µm | 100% (Pure Active) | 1.0x |
| Liquisolid Compacts | Increased surface area & wettability[3] | 1 - 5 µm | ~15 - 20% | 2.5x - 3.0x |
| Amorphous Solid Dispersion | Disruption of crystalline lattice energy | Amorphous | 20 - 30% | 4.0x - 5.5x |
| Nanostructured Lipid Carriers | Lymphatic transport & pre-solubilization[4] | 100 - 200 nm | 5 - 10% | 6.0x - 8.5x |
Section 5: References
-
Solubility Enhancement of Antidiabetic Drug Pioglitazone by using Polymer Platform Technology. Research Journal of Pharmacy and Technology.2
-
Pharmacogenomics and pharmacogenetics of thiazolidinediones: role in diabetes and cardiovascular risk factors. Pharmacogenomics (PMC).1
-
Development Of LiquiSolid Systems For Pioglitazone: A Strategy To Overcome Solubility Challenges. International Journal of Scientific Research & Technology.3
-
Nanostructured lipid carriers of pioglitazone for transdermal application: from experimental design to bioactivity detail. Drug Delivery (Taylor & Francis).4
Sources
Technical Support Center: HPLC Gradient Optimization for 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid
Target Audience: Researchers, analytical scientists, and drug development professionals.
Welcome to the Technical Support Center. Analyzing complex synthetic intermediates like 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid requires a deep understanding of molecular thermodynamics and chromatographic behavior. This guide provides a self-validating framework for developing, optimizing, and troubleshooting reversed-phase high-performance liquid chromatography (RP-HPLC) gradients for this specific analyte.
Part 1: The Causality of Retention (Core Principles)
To optimize a gradient, we must first deconstruct the analyte. 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid consists of two critical functional domains:
-
The Benzoic Acid Moiety: An ionizable carboxylic acid headgroup with a pKa of approximately 4.18[1].
-
The Thiazolidinedione (TZD) Ring: An N-alkylated, moderately hydrophobic heterocyclic tail. Because the nitrogen is substituted, this ring lacks an acidic proton and remains neutral under standard RP-HPLC conditions[2].
The fundamental rule of retaining weak acids on a hydrophobic C18 stationary phase is ionization suppression. According to the Henderson-Hasselbalch equation, if the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its neutral and anionic states[3]. This dual-state existence causes severe peak splitting and poor retention. By dropping the mobile phase pH to at least two units below the pKa (e.g., pH 2.0), we ensure >99% of the analyte is protonated and neutral, allowing for predictable, robust hydrophobic interactions[4].
Table 1: Physicochemical Data & Chromatographic Impact
| Structural Feature | Property | Chromatographic Impact | Optimization Strategy |
| Benzoic Acid Moiety | pKa ~ 4.18 | Susceptible to partial ionization at pH 3.5–5.0, causing peak tailing/splitting. | Buffer mobile phase to pH 2.0 (e.g., 0.1% TFA) to ensure >99% protonation. |
| TZD Ring | N-alkylated (Neutral) | Highly hydrophobic; dictates late elution in reversed-phase chromatography. | Use Acetonitrile (MeCN) as the organic modifier to ensure efficient mass transfer. |
| Molecular Linker | Flexible methyl bridge | Susceptible to conformational changes at varying temperatures. | Maintain column temperature strictly at 30°C to stabilize retention thermodynamics. |
Part 2: Self-Validating Experimental Protocol
This protocol utilizes the Linear Solvent Strength (LSS) model pioneered by Snyder and Dolan to systematically control the retention factor ( k∗ )[5].
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas. Causality: TFA drops the pH to ~2.0, fully suppressing benzoic acid ionization.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (MeCN).
Step 2: Chromatographic Conditions Setup
-
Column: C18, 150 x 4.6 mm, 5 µm (Fully end-capped to prevent secondary silanol interactions).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
Step 3: The LSS Scouting Gradient
Program the following gradient profile into your pump system. This broad ramp is designed to map the elution space of the analyte[6].
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 95 | 5 | Initial hold to focus analyte on the column head |
| 2.0 | 95 | 5 | Isocratic focusing |
| 22.0 | 5 | 95 | Linear gradient ramp (4.5% B/min) |
| 25.0 | 5 | 95 | Column wash |
| 25.1 | 95 | 5 | Return to initial conditions |
| 30.0 | 95 | 5 | Column re-equilibration |
Step 4: System Suitability Test (SST) - Validation Step
Inject a 50 µg/mL standard solution in triplicate. Do not proceed with sample analysis unless the system passes these self-validating criteria:
-
Retention Factor ( k∗ ): The analyte must elute between 5.0 and 15.0 minutes. If it elutes in the void volume ( <2.5 min), verify that Mobile Phase A is correctly buffered to pH 2.0.
-
Tailing Factor ( Tf ): Must be ≤1.2 . A higher value indicates partial ionization or column degradation[4].
-
Retention Time %RSD: Must be <0.5% . If higher, extend the re-equilibration time in Step 3.
Part 3: Troubleshooting FAQs
Q: My analyte peak is splitting or exhibiting severe tailing. How do I fix this? A: Peak splitting for carboxylic acids is almost always a thermodynamic issue caused by partial ionization[4]. If your mobile phase pH is between 3.2 and 5.2, the analyte is oscillating between its neutral and ionized states, which partition differently into the C18 phase[3]. Solution: Ensure Mobile Phase A is strictly buffered to pH 2.0. If using formate or acetate buffers, switch to 0.1% TFA or 0.1% Phosphoric acid.
Q: I am observing retention time drift across multiple injections. Is the gradient pump failing? A: Retention time drift in gradient elution is typically caused by inadequate column re-equilibration, not pump failure. The Snyder-Dolan model dictates that the column must be flushed with at least 3 to 5 column volumes (CV) of the initial mobile phase composition before the next injection[5]. Solution: For a standard 150 x 4.6 mm column (CV ~1.5 mL), ensure your post-gradient re-equilibration step is at least 5 to 7 minutes at 1.0 mL/min.
Q: The target compound is co-eluting with a synthetic precursor (e.g., unsubstituted thiazolidinedione). How can I improve resolution? A: Unsubstituted TZD and your target analyte have similar but distinct hydrophobicities. If they co-elute, your gradient is likely too steep, causing the critical pair to be "compressed" and eluted together[6]. Solution: Decrease the gradient steepness ( ΔΦ/tG ). Instead of ramping from 5% to 95% B in 20 minutes (4.5% B/min), flatten the gradient to 20% to 60% B over 20 minutes (2.0% B/min) around the specific elution window.
Part 4: Visualizations
Caption: Workflow for Snyder-Dolan gradient optimization.
Caption: Troubleshooting logic tree for resolving peak tailing.
Sources
- 1. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
- 2. Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmatel.yolasite.com [farmatel.yolasite.com]
- 4. agilent.com [agilent.com]
- 5. wiley.com [wiley.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle in the Cellular Arena: Comparing the In Vitro Efficacy of a Novel Thiazolidinedione with Rosiglitazone
A Technical Guide for Researchers
In the landscape of type 2 diabetes therapeutics, the thiazolidinedione (TZD) class of drugs has carved a significant niche by targeting the nuclear receptor, peroxisome proliferator-activated receptor-gamma (PPARγ). Rosiglitazone, a potent PPARγ agonist, has been a benchmark compound in this class, known for its insulin-sensitizing effects.[1] This guide provides a framework for the in vitro comparison of a novel TZD, 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, with the well-established rosiglitazone. We will delve into the fundamental mechanisms, outline key comparative experiments, and provide detailed protocols to empower researchers in the evaluation of next-generation insulin sensitizers.
The Central Mechanism: PPARγ Activation
At the heart of the therapeutic action of thiazolidinediones lies their ability to bind to and activate PPARγ.[2] This ligand-activated transcription factor, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[2] The downstream effects include enhanced insulin sensitivity, adipocyte differentiation, and regulation of glucose and lipid metabolism.[3]
Therefore, a primary objective in comparing 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid and rosiglitazone is to quantify their respective abilities to activate PPARγ.
Caption: PPARγ signaling pathway activated by thiazolidinediones.
Comparative In Vitro Efficacy Assessment: Key Experiments
A robust comparison necessitates a multi-pronged approach, evaluating both direct receptor interaction and downstream cellular responses.
PPARγ Binding Affinity
The initial step is to determine the binding affinity of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid for the PPARγ ligand-binding domain (LBD) and compare it to that of rosiglitazone. A competitive binding assay is the gold standard for this purpose.
Expected Outcome: Rosiglitazone is known to have a high affinity for PPARγ. The relative affinity of the novel compound will be a critical determinant of its potential potency.
PPARγ Transcriptional Activation
Beyond binding, it is crucial to assess the functional consequence of this interaction – the activation of gene transcription. A cell-based reporter gene assay is the most common method for this evaluation.
Expected Outcome: Rosiglitazone typically exhibits a sigmoidal dose-response curve with a low EC50 value. The novel compound's efficacy can be benchmarked against this, determining if it is a full or partial agonist and its relative potency.
In Vitro Glucose Uptake
A key physiological effect of PPARγ activation is the enhancement of glucose uptake into insulin-sensitive cells like adipocytes. This cellular assay provides a more direct measure of the compound's potential anti-diabetic efficacy.
Expected Outcome: Rosiglitazone is known to stimulate glucose uptake in adipocytes. The comparative efficacy of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid in this assay will provide valuable insights into its potential as an insulin sensitizer.
Data Summary: A Comparative Overview
| Parameter | Rosiglitazone (Reference) | 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid |
| PPARγ Binding Affinity (IC50) | High (low nM range) | To be determined |
| PPARγ Transcriptional Activation (EC50) | Potent (low nM range) | To be determined |
| In Vitro Glucose Uptake | Significant stimulation | To be determined |
Experimental Protocols
Protocol 1: Competitive PPARγ Ligand Binding Assay
Objective: To determine the binding affinity (IC50) of the test compounds for the PPARγ ligand-binding domain.
Materials:
-
Recombinant human PPARγ-LBD
-
Radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone)
-
Test compounds (Rosiglitazone and 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid)
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference compound, rosiglitazone.
-
In a multi-well plate, incubate the recombinant PPARγ-LBD with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compounds.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a filter plate.
-
Wash the filters to remove non-specifically bound radioligand.
-
Add scintillation cocktail to the filters and quantify the bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Protocol 2: PPARγ Reporter Gene Assay
Objective: To measure the ability of the test compounds to activate PPARγ-mediated gene transcription.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or CV-1)
-
An expression vector for human PPARγ
-
A reporter plasmid containing a PPRE-driven luciferase gene
-
A transfection reagent
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the test compounds and rosiglitazone. Include a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the fold activation of luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
Caption: Workflow for a PPARγ reporter gene assay.
Protocol 3: 2-Deoxy-D-[³H]glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To measure the effect of test compounds on glucose uptake in a relevant cell model.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Test compounds
-
Insulin
-
2-Deoxy-D-[³H]glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (a glucose transport inhibitor)
-
Scintillation counter
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Seed the differentiated adipocytes into multi-well plates.
-
Serum-starve the cells for 2-4 hours.
-
Pre-incubate the cells with the test compounds or rosiglitazone at various concentrations for a specified period (e.g., 18-24 hours).
-
Wash the cells with KRH buffer.
-
Stimulate the cells with or without a sub-maximal concentration of insulin for 15-30 minutes.
-
Initiate the glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose.
-
Incubate for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by washing the cells with ice-cold KRH buffer containing phloretin.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the data to the protein content of each well.
-
Calculate the fold stimulation of glucose uptake relative to the vehicle-treated control.
Concluding Remarks
This guide provides a comprehensive framework for the in vitro comparison of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid and rosiglitazone. By systematically evaluating PPARγ binding, transcriptional activation, and downstream effects on glucose metabolism, researchers can generate a robust dataset to assess the potential of novel TZD compounds. The structure-activity relationships derived from such studies are instrumental in the rational design of more potent and safer anti-diabetic agents.[4][5]
References
-
Willson, T. M., Cobb, J. E., Cowan, D. J., Wiethe, R. W., Correa, I. D., Prakash, S. R., Beck, K. D., Moore, L. B., Kliewer, S. A., & Lehmann, J. M. (1996). The Structure-Activity Relationship between Peroxisome Proliferator-Activated Receptor γ Agonism and the Antihyperglycemic Activity of Thiazolidinediones. Journal of Medicinal Chemistry, 39(3), 665–668. [Link]
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A Comparative Benchmarking Guide to 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid and Standard Thiazolidinedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the novel thiazolidinedione (TZD) derivative, 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, against the established benchmark drugs, Pioglitazone and Rosiglitazone. We will delve into the underlying mechanisms of action, present detailed experimental protocols for robust in-vitro and in-vivo evaluation, and offer a framework for interpreting comparative data. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation insulin-sensitizing agents.
Introduction: The Thiazolidinedione Landscape
Thiazolidinediones, often referred to as "glitazones," are a class of oral antidiabetic drugs that improve glycemic control by enhancing insulin sensitivity.[1][2][3] The parent compound of this class is thiazolidine-2,4-dione, a five-membered heterocyclic ring containing sulfur and nitrogen atoms.[4][5] The primary molecular target of TZDs is the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in glucose and lipid metabolism.[1][6][7][8]
The pioneering drugs in this class, such as Troglitazone, were withdrawn from the market due to safety concerns, primarily hepatotoxicity.[3][4] Subsequently, Pioglitazone and Rosiglitazone emerged as the standard-of-care TZDs, demonstrating significant efficacy in managing type 2 diabetes mellitus.[3][4] However, these agents are not without their own side effect profiles, including weight gain, fluid retention, and concerns about cardiovascular risks, which has spurred the ongoing search for novel TZD derivatives with improved safety and efficacy.[1][6][8]
4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid represents a next-generation TZD, designed to optimize the therapeutic window by potentially offering a more favorable balance of PPARγ activation and off-target effects. This guide will provide the scientific framework to rigorously test this hypothesis.
Mechanism of Action: A Deeper Dive into PPARγ Activation
The cornerstone of TZD efficacy lies in their ability to act as selective agonists for PPARγ.[1][2][6] Activation of PPARγ leads to a cascade of downstream events that collectively improve insulin sensitivity.
The PPARγ Signaling Pathway
Upon binding to a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
Key downstream effects of PPARγ activation include:
-
Enhanced Insulin Signaling: Increased expression of glucose transporter type 4 (GLUT4), facilitating glucose uptake into muscle and adipose tissue.[7][9][10]
-
Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature fat cells, which can more effectively store free fatty acids, thereby reducing lipotoxicity.[8][11]
-
Modulation of Adipokines: Increased secretion of the insulin-sensitizing hormone adiponectin and decreased production of pro-inflammatory cytokines like TNF-α.[8]
-
Reduced Hepatic Gluconeogenesis: Decreased glucose production by the liver.[6][8]
Caption: PPARγ signaling pathway activated by thiazolidinediones.
In-Vitro Benchmarking Protocols
A robust in-vitro testing cascade is essential for the initial characterization and comparison of TZD derivatives. The following protocols provide a framework for assessing key performance parameters.
PPARγ Ligand Binding and Activation Assay
Objective: To determine the binding affinity and functional potency of the test compound for the PPARγ receptor.
Methodology: A commercially available PPARγ ligand screening assay kit can be used.[12][13] These assays typically utilize a fluorescent probe that binds to the PPARγ ligand-binding domain. The displacement of this probe by a test compound results in a decrease in fluorescence, which is proportional to the binding affinity.
Experimental Protocol:
-
Prepare a dilution series of the test compound (4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid), Pioglitazone, and Rosiglitazone in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the human PPARγ protein.
-
Add the fluorescent PPARγ assay probe to each well.
-
Add the different concentrations of the test compounds and standards to their respective wells. Include a solvent control.
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measure the fluorescence intensity using a multi-well spectrofluorometer.
-
Calculate the percent inhibition of probe binding for each compound concentration.
-
Determine the IC50 (concentration for 50% inhibition) for each compound by plotting the percent inhibition against the log of the compound concentration.
For functional activity, a reporter gene assay can be employed where cells are co-transfected with a PPARγ expression vector and a reporter construct containing a PPRE-driven luciferase gene.[14]
Adipocyte Differentiation Assay
Objective: To assess the ability of the test compound to induce the differentiation of preadipocytes into mature adipocytes.
Methodology: This assay utilizes a preadipocyte cell line (e.g., 3T3-L1) and measures the accumulation of lipid droplets, a hallmark of adipogenesis, using Oil Red O staining.[11][15]
Experimental Protocol:
-
Plate 3T3-L1 preadipocytes in a multi-well plate and grow to confluence.
-
Induce differentiation by replacing the growth medium with a differentiation medium containing insulin, dexamethasone, and IBMX.
-
Add the test compound, Pioglitazone, or Rosiglitazone at various concentrations to the differentiation medium. Include a vehicle control.
-
After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the respective test compounds.
-
Continue to culture for an additional 7-10 days, replacing the medium every 2-3 days.
-
Fix the cells with formalin and stain with Oil Red O solution.
-
Wash the cells to remove excess stain.
-
Visually assess the degree of adipocyte differentiation by microscopy.
-
For a quantitative analysis, elute the Oil Red O stain from the cells with isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
Insulin-Stimulated Glucose Uptake Assay
Objective: To evaluate the effect of the test compound on glucose uptake in an insulin-sensitive cell line.
Methodology: This assay typically uses a fluorescently labeled glucose analog, such as 2-NBDG, to measure glucose uptake in a cell line like HepG2 or differentiated myotubes.[16][17][18]
Experimental Protocol:
-
Plate an appropriate cell line (e.g., HepG2) in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound, Pioglitazone, or Rosiglitazone at various concentrations for 24-48 hours.
-
Serum-starve the cells for a few hours prior to the assay.
-
Stimulate the cells with insulin for a short period (e.g., 30 minutes).
-
Add the fluorescent glucose analog (e.g., 2-NBDG) and incubate for the specified time.
-
Wash the cells to remove the extracellular fluorescent probe.
-
Measure the fluorescence intensity of the cells using a fluorescence plate reader or flow cytometer.
-
Calculate the fold increase in glucose uptake in response to insulin stimulation for each compound.
In-Vivo Benchmarking Protocols
Animal models are indispensable for evaluating the systemic effects and therapeutic potential of novel antidiabetic agents.
Animal Model Selection
Several rodent models are available to study type 2 diabetes.[19][20][21] A commonly used and relevant model is the high-fat diet (HFD) induced diabetic mouse or rat. This model recapitulates many of the metabolic features of human type 2 diabetes, including insulin resistance, hyperglycemia, and dyslipidemia. Another option is a genetic model such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat.[19][20]
Experimental Workflow for In-Vivo Anti-Diabetic Screening
Caption: In-vivo screening workflow for anti-diabetic drugs.
Key In-Vivo Endpoints
-
Fasting Blood Glucose and HbA1c: To assess overall glycemic control.
-
Oral Glucose Tolerance Test (OGTT): To evaluate the body's ability to clear a glucose load, a measure of insulin sensitivity.
-
Insulin Tolerance Test (ITT): To directly assess insulin sensitivity.
-
Serum Lipid Profile: To determine the effects on triglycerides, total cholesterol, HDL, and LDL.
-
Body Weight and Adiposity: To monitor for potential side effects of weight gain.
-
Histopathological Analysis of Liver and Adipose Tissue: To examine for signs of steatosis or changes in adipocyte morphology.
Comparative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the benchmarking studies.
Table 1: In-Vitro Performance Metrics
| Compound | PPARγ Binding Affinity (IC50, nM) | PPARγ Activation (EC50, nM) | Adipocyte Differentiation (Fold Induction vs. Vehicle) | Insulin-Stimulated Glucose Uptake (Fold Induction vs. Basal) |
| 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid | ||||
| Pioglitazone | ||||
| Rosiglitazone |
Table 2: In-Vivo Efficacy in a Diabetic Animal Model
| Treatment Group | Change in Fasting Blood Glucose (mg/dL) | Change in HbA1c (%) | Area Under the Curve (AUC) in OGTT | Insulin Sensitivity (kITT) | Change in Body Weight (%) |
| Vehicle | |||||
| 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid | |||||
| Pioglitazone | |||||
| Rosiglitazone |
Conclusion and Future Directions
This guide outlines a comprehensive framework for the preclinical benchmarking of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid against established TZD standards. A thorough and objective comparison based on the described in-vitro and in-vivo protocols will be crucial in determining the potential of this novel derivative as a safer and more effective therapeutic agent for type 2 diabetes. The search for new TZD derivatives with improved pharmacological profiles remains an important endeavor in medicinal chemistry.[4][22][23][24] Future studies should also investigate the potential for off-target effects and long-term safety in more extensive preclinical models.
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Comparative Hepatotoxicity of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid in HepG2 Cell Lines: A Mechanistic Investigation
Introduction
The thiazolidinedione (TZD) class of drugs has been pivotal in the management of type 2 diabetes, primarily through their action as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), which enhances insulin sensitivity. However, the clinical use of some TZDs has been marred by concerns of hepatotoxicity, most notably leading to the withdrawal of troglitazone from the market.[1][2] This has necessitated a thorough toxicological evaluation of any new TZD-containing chemical entities. This guide provides a comparative analysis of the potential hepatotoxicity of a novel compound, 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, in the human hepatoma cell line, HepG2.
This document will detail a series of in vitro assays designed to dissect the potential cytotoxic mechanisms of this compound, using the well-characterized hepatotoxic TZD, troglitazone, as a positive control and the less hepatotoxic pioglitazone and rosiglitazone as comparators. The experimental framework is designed to assess key cellular events implicated in drug-induced liver injury, including cytotoxicity, apoptosis, oxidative stress, and mitochondrial dysfunction.
Comparative Framework: The Thiazolidinedione Landscape
The hepatotoxicity of TZDs is believed to be a class effect, although the severity varies significantly among different members. Troglitazone-induced liver injury is thought to be multifactorial, involving the formation of reactive metabolites, induction of oxidative stress, mitochondrial dysfunction, and subsequent apoptosis.[3][4] In contrast, rosiglitazone and pioglitazone have demonstrated a much lower incidence of severe liver injury.[5] Understanding the mechanistic differences between these compounds is crucial for contextualizing the toxicological profile of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Thiazolidinedione Drugs"] --> B{"PPARγ Activation"}; B --> C["Improved Insulin Sensitivity"]; A --> D{"Off-Target Effects"}; D --> E["Hepatotoxicity"]; subgraph "Mechanisms of Hepatotoxicity" direction LR E --> F["Mitochondrial Dysfunction"]; E --> G["Oxidative Stress"]; E --> H["Apoptosis"]; E --> I["Reactive Metabolite Formation"]; end C --> J["Therapeutic Effect"]; F & G & H & I --> K["Cell Death"];
} caption: Logical relationship of TZD action and toxicity.
Experimental Design and Methodologies
The following protocols are designed to provide a comprehensive in vitro assessment of the hepatotoxic potential of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid.
Cell Culture
The HepG2 human hepatoma cell line will be used as the in vitro model system. These cells retain many of the metabolic functions of primary human hepatocytes.
Protocol for HepG2 Cell Culture:
-
Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.[6][7]
-
Cell Thawing: Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[8]
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.[7]
-
Seeding: Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.[9]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach the cells using a suitable dissociation reagent (e.g., TrypLE™ Express). Neutralize the dissociation reagent with complete growth medium and re-seed into new flasks at a 1:4 to 1:6 split ratio.[9][10]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A["Cryopreserved HepG2 Cells"] --> B["Thaw and Culture in T-75 Flask"]; B --> C{"Reach 80-90% Confluency"}; C --> D["Subculture"]; D --> E["Seed into 96-well plates for assays"]; C --> F["Incubate at 37°C, 5% CO2"]; B --> F; D --> B;
} caption: HepG2 cell culture workflow.
Assessment of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol for MTT Assay:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[11][12]
-
Compound Treatment: Treat the cells with various concentrations of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid, troglitazone (positive control), and pioglitazone/rosiglitazone (comparator controls) for 24 and 48 hours. Include a vehicle control (DMSO).[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Evaluation of Apoptosis (Caspase-3/7 Activity Assay)
Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent substrate.
Protocol for Caspase-Glo® 3/7 Assay:
-
Cell Seeding and Treatment: Seed and treat HepG2 cells in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13][14]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[14][15]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[15]
-
Data Analysis: Normalize the luminescence signal to the cell number (if performing a multiplexed assay) or express as a fold change relative to the vehicle control.
Measurement of Oxidative Stress (Reactive Oxygen Species Assay)
The production of reactive oxygen species (ROS) is a common mechanism of drug-induced hepatotoxicity. Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide.
Protocol for ROS Assay:
-
Cell Seeding and Treatment: Seed and treat HepG2 cells in a black-walled, clear-bottom 96-well plate.
-
Probe Loading: After the treatment period, remove the medium and incubate the cells with 5 µM DHE in serum-free medium for 30 minutes at 37°C.[16]
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation of ~518 nm and an emission of ~606 nm. Alternatively, visualize and quantify using a high-content imaging system.[16][17]
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle control.
Assessment of Mitochondrial Dysfunction (Mitochondrial Membrane Potential Assay)
A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of mitochondrial dysfunction and a hallmark of intrinsic apoptosis. The JC-1 dye is a ratiometric dye that can be used to measure ΔΨm.
Protocol for JC-1 Assay:
-
Cell Seeding and Treatment: Seed and treat HepG2 cells in a black-walled, clear-bottom 96-well plate.
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with 10 µg/mL JC-1 staining solution for 15-30 minutes at 37°C.[18]
-
Washing: Wash the cells twice with assay buffer.[18]
-
Fluorescence Measurement: Measure the fluorescence of both the JC-1 monomers (green, Ex/Em ~485/535 nm) and aggregates (red, Ex/Em ~535/590 nm) using a fluorescence microplate reader.[18]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
} caption: Experimental workflow for hepatotoxicity assessment.
Data Presentation and Interpretation
The data generated from these assays should be presented in a clear and comparative manner.
Table 1: Comparative Cytotoxicity in HepG2 Cells (IC50 Values in µM)
| Compound | 24-hour IC50 (µM) | 48-hour IC50 (µM) |
| 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid | Experimental Data | Experimental Data |
| Troglitazone | Experimental Data | Experimental Data |
| Pioglitazone | Experimental Data | Experimental Data |
| Rosiglitazone | Experimental Data | Experimental Data |
Table 2: Mechanistic Endpoint Analysis (Fold Change vs. Vehicle Control at a Sub-lethal Concentration)
| Compound | Caspase-3/7 Activity | ROS Production | Mitochondrial Depolarization (Red/Green Ratio) |
| 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid | Experimental Data | Experimental Data | Experimental Data |
| Troglitazone | Experimental Data | Experimental Data | Experimental Data |
| Pioglitazone | Experimental Data | Experimental Data | Experimental Data |
| Rosiglitazone | Experimental Data | Experimental Data | Experimental Data |
Conclusion
This guide provides a robust framework for the comparative in vitro hepatotoxicity assessment of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. By employing a panel of assays that probe key mechanisms of drug-induced liver injury and using well-characterized TZD comparators, this approach will enable a comprehensive risk assessment of this novel compound. The data generated will be crucial for guiding further drug development decisions.
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orthogonal validation of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid protein binding using surface plasmon resonance (SPR)
A Senior Application Scientist's Guide to Orthogonal Validation of Small Molecule-Protein Interactions
Focus: Confirming the binding of 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid to a putative protein target using Surface Plasmon Resonance (SPR) and complementary biophysical methods.
Introduction: The Imperative of Orthogonal Validation in Drug Discovery
In the landscape of modern drug discovery, high-throughput screening (HTS) campaigns can identify hundreds of "hits"—small molecules that modulate a target protein's activity. However, these initial findings are fraught with potential false positives arising from assay artifacts, compound aggregation, or non-specific interactions. To confidently advance a hit compound like 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid (hereafter referred to as Compound TZB) into the resource-intensive lead optimization phase, rigorous validation of its direct binding to the target protein is paramount.
Primary Validation: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[4][5][6] The method works by detecting changes in the refractive index at the surface of a gold-coated sensor chip upon which one interacting partner (the ligand) is immobilized.[5][7] When the other partner (the analyte) flows over the surface and binds, the accumulation of mass causes a measurable change in the refractive index, which is reported in Resonance Units (RU).[4][7]
For small molecule-protein interactions, the protein is typically immobilized on the sensor surface to maximize the binding signal, as the response is proportional to the analyte's molecular weight.[4][8][9]
Logical Workflow for SPR-based Validation
The following diagram outlines the logical steps for a comprehensive SPR experiment, designed to move from a qualitative confirmation of binding to a quantitative characterization of the interaction kinetics.
Caption: A logical workflow for SPR-based validation of small molecule-protein binding.
Detailed Experimental Protocol: Validating Compound TZB Binding to Protein X
This protocol is designed to ensure data integrity and provides decision points for robust characterization.
Materials:
-
Protein X: Highly pure (>95%) and correctly folded.
-
Compound TZB: Solubilized in 100% DMSO (stock solution).
-
SPR Instrument: e.g., Biacore, Reichert, or similar.
-
Sensor Chip: A CM5 chip is a versatile starting point for covalent amine coupling.[10]
-
Immobilization Buffers: 10 mM Sodium Acetate at pH 4.0, 4.5, 5.0, 5.5.
-
Amine Coupling Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The final assay buffer should contain a matched concentration of DMSO (e.g., 1-5%) to minimize bulk refractive index shifts.[8]
-
Regeneration Solutions: A scouting kit including low pH (glycine-HCl), high pH (NaOH), and salt solutions.
Methodology:
-
Surface Preparation and Ligand Immobilization:
-
Rationale: The goal is to covalently attach Protein X to the sensor surface. Amine coupling, which targets lysine residues, is a common and robust method. A pH scouting step is crucial to find conditions where the protein has a net positive charge, promoting electrostatic pre-concentration on the negatively charged CM5 surface.
-
Steps:
-
Equilibrate the system with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of NHS/EDC for 7 minutes.[11]
-
Inject a solution of Protein X (e.g., 5-20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (target: 3000-5000 RU for initial binding tests).[11]
-
Inject ethanolamine-HCl to deactivate any remaining active esters and block unreacted sites.
-
Create a reference flow cell by performing the activation and deactivation steps without injecting the protein. This is critical for subtracting bulk refractive index changes and non-specific binding.
-
-
-
Regeneration Scouting:
-
Rationale: To perform multiple analyte injections over the same surface, a regeneration solution is needed to remove bound analyte without denaturing the immobilized ligand.
-
Steps:
-
Inject a high concentration of Compound TZB (e.g., 10-50x the expected dissociation constant, KD) to achieve a significant binding signal.
-
Test a series of short pulses (e.g., 30 seconds) of different regeneration solutions (e.g., 10 mM Glycine-HCl pH 2.0, 0.1 M NaOH, 4 M MgCl2).
-
The ideal regeneration solution will return the baseline to its starting level without diminishing the binding capacity of the surface upon subsequent injections of the analyte.
-
-
-
Kinetic Titration:
-
Rationale: This is the core experiment to determine the binding kinetics. A multi-cycle kinetics approach, where different concentrations of the analyte are injected sequentially with regeneration steps in between, is standard.
-
Steps:
-
Prepare a serial dilution of Compound TZB in running buffer (with matched DMSO). The concentration range should ideally span from 0.1x to at least 10x the expected KD. A typical range might be 10 nM to 10 µM.[10][12]
-
Inject each concentration (from lowest to highest) for a defined period (e.g., 120-180 seconds) to observe the association phase.
-
Follow with a dissociation phase where only running buffer flows over the surface (e.g., 300-600 seconds).
-
Inject the chosen regeneration solution to prepare the surface for the next cycle.
-
Include several buffer-only (zero analyte) injections to allow for double-referencing, which corrects for baseline drift.
-
-
-
Data Analysis:
-
Rationale: The collected sensorgrams are fitted to a kinetic model to extract rate constants.
-
Steps:
-
Process the raw data by subtracting the reference flow cell signal and a buffer blank (double-referencing).
-
Globally fit the concentration series of sensorgrams to a suitable binding model. The 1:1 Langmuir binding model is the simplest and most common starting point for small molecule interactions.
-
The fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Evaluate the quality of the fit by examining the residuals (the difference between the fitted curve and the experimental data) and the Chi² value. The residuals should be randomly distributed around zero.
-
-
Orthogonal Validation: A Comparative Analysis
Confirming the interaction with a technique that operates on a different principle is crucial. Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI) are excellent orthogonal choices.[13][14][15]
The Orthogonal Validation Framework
This diagram illustrates how multiple independent methods are used to build confidence in a binding hypothesis.
Caption: Orthogonal validation uses diverse methods to confirm a binding hypothesis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[16][17] One binding partner is titrated into a solution containing the other, and the resulting temperature changes are measured with high sensitivity.[17][18] This technique is performed in-solution and is label-free. Its unique strength is that in a single experiment, it can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[16][19]
Bio-Layer Interferometry (BLI)
BLI is another optical, label-free technique that measures biomolecular interactions in real-time.[20][21] It works by analyzing the interference pattern of white light reflected from the surface of a biosensor tip.[21] As molecules bind to the ligand-coated tip, the thickness of the biological layer increases, causing a wavelength shift in the interference pattern that is proportional to the bound mass.[22][23] Like SPR, BLI provides kinetic data (ka, kd) and affinity (KD).[20] A key practical difference is that BLI systems are typically fluidics-free, using a "dip-and-read" format that can offer higher throughput and be more tolerant of crude samples.[23][24]
Comparative Guide: SPR vs. ITC vs. BLI
The choice of validation method depends on the specific questions being asked, the availability of materials, and the desired throughput.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) |
| Principle | Change in refractive index due to mass binding at a surface.[4] | Measures heat released or absorbed during binding in solution.[16][17] | Change in optical layer thickness on a biosensor tip, measured by light interference.[21] |
| Primary Data Output | Real-time sensorgrams yielding kinetic rate constants (ka, kd) and affinity (KD).[5][13] | A complete thermodynamic profile: KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][19] | Real-time sensorgrams yielding kinetic rate constants (ka, kd) and affinity (KD).[20][23] |
| Sample Format | One binding partner is immobilized on a surface. | Both binding partners are in solution; no immobilization required.[16] | One binding partner is immobilized on a disposable biosensor tip.[22] |
| Throughput | Moderate; can be automated for 96/384-well plates.[25] | Low; typically one experiment at a time.[13][14] | High; well-suited for 96- and 384-well plate formats.[15][26] |
| Sample Consumption | Relatively low sample consumption.[13] | High protein and/or compound consumption.[13][14] | Low sample consumption, especially with dip-and-read format.[23] |
| Key Advantage | High sensitivity and high-quality kinetic data. Gold standard for kinetics.[6][13] | Provides a complete thermodynamic signature of the interaction; considered the "gold standard" for thermodynamics.[14] | Fluidics-free system is robust, easy to use, and has high throughput.[23][26] |
| Key Limitation | Immobilization can potentially alter protein conformation. Susceptible to mass transport limitations.[10][15] | Does not provide kinetic information (on/off rates). Low throughput and requires large amounts of sample.[14] | Generally lower sensitivity than SPR, which can be challenging for very small molecules or weak interactions.[14][24] |
Synthesizing the Data for a Confident Conclusion
The power of the orthogonal approach lies in the synthesis of results.
-
Concordant Data: If SPR and BLI yield similar KD values (e.g., within a 3-5 fold range) and ITC confirms a similar affinity with a clear binding isotherm, the confidence in the Compound TZB-Protein X interaction is extremely high. The different physical principles of the techniques make it highly improbable that an artifact would produce consistent results across all three platforms.
-
Discordant Data: Discrepancies in the results are also informative. For instance:
-
If SPR/BLI show binding but ITC is flat (no heat change), the interaction may be "isothermal" (ΔH ≈ 0), or the affinity may be too weak for ITC detection under the conditions used.[13]
-
If ITC shows binding but SPR/BLI do not, it could suggest that immobilizing the protein disrupts the binding site.
-
Significant differences in affinity values might point to complexities not captured by a simple 1:1 binding model, warranting more advanced analysis.
-
By critically evaluating both concordant and discordant data, a researcher can build a comprehensive and trustworthy profile of the small molecule's interaction with its target, ensuring that only the most promising and well-validated hits are progressed in the drug discovery pipeline.
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved March 17, 2026, from [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2013). PMC. Retrieved March 17, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
